molecular formula C10H8 B7765504 Naphthalene CAS No. 68412-25-9

Naphthalene

Cat. No.: B7765504
CAS No.: 68412-25-9
M. Wt: 128.17 g/mol
InChI Key: UFWIBTONFRDIAS-UHFFFAOYSA-N
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Description

Naphthalene is a white, crystalline polycyclic aromatic hydrocarbon (PAH) with a distinctive odor and the chemical formula C 10 H 8 . Its structure consists of two fused benzene rings, making it the simplest PAH and a fundamental building block in organic chemistry and chemical synthesis . This solid sublimes at room temperature, has a melting point of approximately 80°C and a boiling point of 218°C . It is insoluble in water but soluble in most organic solvents . Key Properties for Research: • Chemical Formula: C 10 H 8 • Molar Mass: 128.17 g/mol • Melting Point: 80.26 °C • Boiling Point: 218 °C • Density: ~1.025 g/cm³ @ 20°C • Flash Point: 80 °C Primary Research & Industrial Applications this compound serves as a versatile chemical intermediate and reagent in numerous fields. It is a key precursor in the synthesis of phthalic anhydride, which is critical for producing plasticizers, coatings, and unsaturated polyester resins . It is also fundamental in the manufacture of dyes, pigments, and naphthol compounds . In material science, this compound sulfonate formaldehyde condensates (SNF) are widely used as high-performance superplasticizers in concrete, improving workability and reducing water content . Furthermore, it finds application in the synthesis of surfactants, wetting agents, and synthetic resins . Mechanism of Action & Research Value In research, this compound's value often relates to its metabolism. Studies indicate that its cytotoxicity and observed tumorigenic effects in rodent bioassays are not caused by the parent compound but require metabolic activation to reactive intermediates such as this compound epoxides and naphthoquinones . These metabolites can induce oxidative stress, glutathione depletion, and membrane damage, mechanisms that are studied in toxicological research . It is important to note that tumors in rodent studies occurred only at high, cytotoxic exposure levels, and the relevance of these findings to low-level human exposure is a key area of scientific investigation . Handling and Safety this compound is a flammable solid and can form explosive mixtures with air . It is classified as a possible carcinogen (IARC Group 2B) . Prolonged or repeated exposure may cause target organ toxicity, including effects on the blood and eyes . Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols. Disclaimer: This product is intended for research and laboratory use only. It is not intended for medicinal, household, or personal use. Always use appropriate personal protective equipment (PPE) and follow safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene
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InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H
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InChI Key

UFWIBTONFRDIAS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=CC=CC2=C1
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Molecular Formula

C10H8
Record name NAPHTHALENE
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Related CAS

25135-16-4, 62238-84-0
Record name Polynaphthalene
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Record name Naphthalene, dimer
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DSSTOX Substance ID

DTXSID8020913
Record name Naphthalene
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Molecular Weight

128.17 g/mol
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Physical Description

Naphthalene appears as a white crystalline volatile solid with a strong coal-tar odor. The solid is denser than water and insoluble in water. Burns, but may be difficult to ignite. In the molten form it is very hot. Exposure to skin must be avoided. Also the vapors given off by the material may be toxic. Used as a moth repellent, fumigant, lubricants, and to make other chemicals, and for many other uses, Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] [NIOSH] White crystals that sublime at room temperature; [ACGIH], Solid, WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., A white crystalline volatile solid with a strong coal-tar odor., Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.]
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Boiling Point

424 °F at 760 mmHg (NTP, 1992), 217.9 deg C, 217.00 to 219.00 °C. @ 760.00 mm Hg, 218 °C, 424 °F
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Flash Point

190 °F (NTP, 1992), 174 °F; 79 °C (Closed cup), 80 °C c.c., 174 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 31 mg/L at 25 °C, 1 g/13 mL ethanol or methanol; 1 g/3.5 mL benzene or toluene; 1 g/8 mL olive oil or tupentine; 1 g/2 mL chloroform or carbon tetrachloride; 1 g/1.2 mL carbon disulfide. Very soluble in ether, hydronaphthalenes, and in fixed and volatile oils., 0.031 mg/mL at 25 °C, Solubility in water at 20 °C: very poor, 0.003%
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.15 (NIOSH, 2023) - Denser than water; will sink, 1.162 at 20 °C/4 °C, 1.16 g/cm³, 1.15
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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URL https://www.cdc.gov/niosh/npg/npgd0439.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.05 mmHg at 68 °F ; 1 mmHg at 126.7 °F (NTP, 1992), 0.08 [mmHg], 0.085 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 11, 0.08 mmHg
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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URL https://www.cdc.gov/niosh/npg/npgd0439.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Impurities

Technical-grade naphthalene, also known as naphthalin and tar camphor, has a minimum purity of 95%. The impurities reported are benzo(b)thiophene (thianaphthene) when naphthalene is obtained from coal-tar and methylindenes when it is derived from petroleum., The main impurity in crude 78 °C coal-tar naphthalene is sulfur which is present in the form of thionaphthalene (1-3%). Methyl- and dimethylnaphthalenes also are present (1-2%) with lesser amounts of indene, methylindenes, tar acids, and tar bases.
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Color/Form

White crystalline flakes ... Plates from ethanol, WHITE SCALES, BALLS, POWDER OR CAKES, Monoclinic prismatic plates from ether or by sublimation; also sold as white scales, powder, balls, or cakes, Colorless to brown solid ... [Note: Shipped as a molten solid]

CAS No.

91-20-3
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Melting Point

176.4 °F (NTP, 1992), 80.2 °C, Sublimes appreciably at temperatures above melting point; volatile with steam, 80.3 °C, 80 °C, 176 °F
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Chemical Synthesis and Green Chemistry Approaches

Modern Catalytic Synthetic Pathways

The advent of catalysis has revolutionized naphthalene (B1677914) production, offering alternatives to the historical reliance on coal tar. ijrpr.com Catalytic processes, primarily utilizing petroleum-derived feedstocks, have become central to modern synthesis. ijrpr.com

One prominent method is the dealkylation of alkyl-substituted aromatic hydrocarbons, such as alkylbenzenes. ijrpr.com This process, which involves the removal of alkyl groups, is typically carried out at high temperatures (450–650°C) and pressures, employing catalysts like zeolites or metal oxides. ijrpr.com

Another key catalytic route involves passing petroleum fractions over a copper (Cu) catalyst at elevated temperatures (around 680°C), which yields both this compound and methylthis compound. ijrpr.com Furthermore, high-temperature (500-550°C) and high-pressure (20-50 atm) catalytic reforming of naphtha in the presence of platinum or rhenium catalysts on an alumina (B75360) support facilitates cracking and cyclization reactions to form this compound. ijrpr.com

The mechanisms underlying these catalytic transformations are complex, often involving a series of intermediate steps. A general pathway includes:

Dehydrogenation: The removal of hydrogen atoms from naphtha molecules to create olefins. ijrpr.com

Aromatization: The cyclization and subsequent aromatization of these olefinic intermediates to form naphthene structures, which then lead to this compound. ijrpr.com

In addition to these production-scale methods, various catalytic reactions are employed for the functionalization of the this compound core, including oxidation and reduction. For instance, this compound can be reduced to 1,2-dihydrothis compound (B1214177) (tetralin) using hydrogen gas in the presence of nickel (Ni) or platinum (Pt) catalysts. ijrpr.com

Regioselective Synthesis Methodologies for Substituted Naphthalenes

The ability to introduce substituents at specific positions on the this compound ring is crucial for the synthesis of targeted molecules with desired properties. Consequently, the development of regioselective synthesis methodologies has garnered significant attention. nih.govresearchgate.net Traditional electrophilic aromatic substitution reactions often suffer from a lack of regiocontrol, which depends heavily on the directing effects of existing functional groups. researchgate.net To overcome this, a variety of more precise methods have been developed.

One powerful strategy is the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This method allows for the regioselective preparation of a wide array of substituted naphthalenes under mild conditions using reagents like iodine monochloride (ICl), iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr). nih.gov This methodology is tolerant of various functional groups and has been successfully extended to the synthesis of other fused ring systems like carbazoles and dibenzothiophenes. nih.gov

Transition metal-catalyzed reactions have also emerged as a cornerstone of regioselective this compound functionalization. researchgate.net These methods include:

[4+2] cycloaddition reactions. nih.gov

Annulation of arenes with an unsaturated carbonyl side chain. nih.gov

The reaction of aryl halides or arylmetal compounds with alkynes. nih.gov

Annulation of arynes with alkynes. nih.gov

The Dötz reaction, which involves the annulation of Fischer carbenes. nih.gov

Lewis acid-catalyzed cyclization of carbonyl compounds or epoxides with alkynes. nih.gov

For example, an iron(III) chloride (FeCl₃)-promoted annulation of aryl acetaldehydes with alkynes provides a direct and versatile route to polysubstituted naphthalenes with excellent regioselectivity under mild conditions. lookchem.com This system can differentiate between internal and terminal alkynes and demonstrates high selectivity in reactions with silyl (B83357) alkynes. lookchem.com Similarly, palladium-catalyzed reactions of aryl iodides with internal alkynes can produce tetrasubstituted naphthalenes. capes.gov.br

A metal-free approach for the regioselective synthesis of iodinated naphthalenes involves the reaction of o-(alkynyl)benzaldehyde derivatives with bis(pyridine)iodonium tetrafluoroborate (B81430) (IPy₂BF₄) and subsequent addition of an alkyne or an alkene. acs.org This process proceeds at room temperature and yields products in a predictable and regioselective manner. acs.org

Method Key Reagents/Catalysts Outcome
6-endo-dig Electrophilic CyclizationICl, I₂, Br₂, NBS, PhSeBrRegioselective synthesis of polysubstituted naphthalenes from propargylic alcohols. nih.gov
FeCl₃-Promoted AnnulationFeCl₃Regioselective synthesis of mono-, di-, and polysubstituted naphthalenes from aryl acetaldehydes and alkynes. lookchem.com
Palladium-Catalyzed AnnulationPalladium acetateSynthesis of substituted naphthalenes from 1-bromo-2-vinylbenzene derivatives and alkynes. thieme-connect.com
Metal-Free Iodonium-Mediated CycloadditionIPy₂BF₄Regioselective synthesis of iodinated naphthalenes from o-(alkynyl)benzaldehydes and alkynes/alkenes. acs.org

Nitrogen-to-Carbon Transmutation in Isoquinolines for this compound Derivatives Synthesis

A novel and powerful strategy for synthesizing substituted naphthalenes involves the skeletal editing of isoquinolines through a nitrogen-to-carbon (N-to-C) single-atom transmutation. researchgate.netresearchgate.netnih.gov This approach is significant as it allows for the conversion of a readily available heterocyclic scaffold into an all-carbon aromatic system, expanding the utility of isoquinolines in organic synthesis. nih.gov

This transformation is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide, as the carbon source. researchgate.netresearchgate.netnih.gov The reaction proceeds through a proposed mechanism involving the reaction of the phosphonium ylide with the isoquinoline (B145761) to form an intermediate that undergoes ring-opening to a triene species. researchgate.netnih.govnih.gov This triene intermediate then undergoes a 6π-electrocyclization and subsequent elimination to yield the final this compound product. researchgate.netnih.gov

This methodology exhibits a broad substrate scope, tolerating a variety of functional groups on the isoquinoline ring, including bromo, chloro, fluoro, ether, and thioether moieties. nih.gov Both alkyl and aryl substituents at the C-1 position of the isoquinoline are accommodated, although C-1 aryl-substituted isoquinolines may result in lower yields. nih.gov A key advantage of this strategy is the precise swapping of a nitrogen atom for a CH unit without altering the rest of the molecular framework. nih.gov Furthermore, this method facilitates the synthesis of ¹³C-labeled naphthalenes by using a ¹³C-labeled phosphonium ylide as the carbon source. researchgate.netnih.gov

Hydrothermal Imidization for this compound Bisimides

This compound bisimides (NBIs) are an important class of organic compounds with applications in materials science. researcher.life Traditional synthetic routes to NBIs often involve harsh reaction conditions, toxic organic solvents, and an excess of reagents. researchgate.netrsc.org A greener and highly efficient alternative is the use of hydrothermal synthesis. researchgate.netrsc.org

Hydrothermal imidization involves the condensation of a this compound dianhydride, such as 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA), with monoamines in high-temperature water (e.g., 200°C) under autogenous pressure. researchgate.netrsc.orgresearchgate.net This method proceeds quantitatively without the need for organic solvents, catalysts, or an excess of the amine. researchgate.netrsc.org The purification of the resulting NBI products is often unnecessary due to the high purity of the crude product. rsc.org

Under hydrothermal conditions, water acts as both a non-toxic solvent and a catalyst. rsc.org At elevated temperatures and pressures, the ionic product of water increases, meaning the concentrations of H₃O⁺ and OH⁻ ions rise, allowing it to act as both an acid and a base catalyst, which is beneficial for condensation reactions. rsc.org This technique has been successfully applied to the synthesis of a variety of symmetrically substituted NBIs and has also been extended to the production of perylene (B46583) bisimides. researchgate.netresearchgate.net The resulting products are often highly crystalline. rsc.org

Parameter Conventional Synthesis Hydrothermal Synthesis
Solvent Toxic organic solvents (e.g., DMF)Water researchgate.netrsc.org
Catalyst Often requiredNot required researchgate.netrsc.org
Reagent Stoichiometry Excess amine is commonStoichiometric amounts rsc.org
Purification Recrystallization or chromatographyOften not required rsc.org
Yield VariableQuantitative researchgate.netrsc.org

Green Chemistry Catalysis in this compound Derivative Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies. This is particularly evident in the use of novel, environmentally benign catalysts for the synthesis of this compound derivatives.

This compound-based polymers can be synthesized via one-stage Friedel-Crafts crosslinking. mdpi.com These polymers can then serve as supports for catalytically active metals, such as palladium (Pd), for use in cross-coupling reactions. mdpi.com The functionalization of this compound with groups like -OH, -SO₃H, and -NO₂ can influence the porosity of the resulting polymer and the distribution of the supported catalyst. mdpi.com

Chitosan (B1678972), a natural, biocompatible, and biodegradable polymer, has emerged as a valuable support for heterogeneous catalysts. tandfonline.com By introducing sulfonic acid groups onto the chitosan backbone, a highly effective and environmentally friendly catalyst, chitosan-sulfonic acid (CS-SO₃H), is produced. tandfonline.com This catalyst has proven to be efficient in the synthesis of this compound-based azines. tandfonline.comresearchgate.nettandfonline.com

The synthesis involves the condensation of (E)-(naphthalen-1-ylmethylene)hydrazine with various aldehydes and ketones. tandfonline.comnih.gov The use of CS-SO₃H as a catalyst offers several advantages, including high yields, short reaction times, and catalyst reusability. researchgate.netnih.gov The reactions can be carried out using both thermal and grinding techniques, further enhancing the green credentials of this methodology. tandfonline.comnih.gov This approach aligns with the goals of eco-conscious drug development and provides a cost-effective and biodegradable catalytic system for organic transformations. tandfonline.com

Microwave-Assisted Synthesis in Green this compound Production

Microwave-assisted synthesis (MAS) has emerged as a significant tool in green chemistry, offering substantial advantages over conventional heating methods. mdpi.com These benefits include dramatically reduced reaction times, often from hours to minutes, increased product yields, and enhanced energy efficiency. mdpi.comukm.my The direct interaction of microwave radiation with molecules that possess a dipole moment allows for rapid and uniform heating of the reaction mixture, a stark contrast to the slower and less efficient heat transfer of conventional methods. scheikundeinbedrijf.nlrsc.org This targeted heating can also lead to higher selectivity and product purity, simplifying work-up procedures. mdpi.com

In the context of this compound and its derivatives, microwave-assisted techniques have demonstrated considerable potential. For instance, the synthesis of this compound-monothiourea isomers using microwave irradiation resulted in significantly higher yields (82-89%) and a drastic reduction in reaction time (from 6 hours to 5 minutes) compared to conventional reflux heating. ukm.my Another example is the cleavage of 2-methoxythis compound (B124790) to produce naphthol, where the reaction time was reduced from 72 hours with conventional heating to just 5 minutes using a sealed Teflon container in a microwave oven. scheikundeinbedrijf.nl

The principles of green chemistry are well-aligned with the advantages offered by MAS. By reducing reaction times and often enabling solvent-free conditions, microwave synthesis minimizes energy consumption and the use of potentially hazardous solvents. rsc.orgbspublications.net The ability to use recyclable solvents or conduct reactions on solid supports further enhances its environmental credentials. For example, the synthesis of disodium (B8443419) this compound-2,6-dicarboxylate, an organic anode material, has been successfully achieved on a gram-scale using a rapid microwave-assisted method, showcasing the scalability and sustainability of this approach. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound Derivatives

ReactionConventional MethodMicrowave-Assisted MethodReference(s)
Synthesis of this compound-monothiourea IsomersReaction Time: 6 hours, Yield: 31-82%Reaction Time: 5 minutes, Yield: 82-89% ukm.my
Cleavage of 2-methoxythis compoundReaction Time: 72 hoursReaction Time: 5 minutes scheikundeinbedrijf.nl
Esterification of Benzoic AcidReaction Time: 80 minutesReaction Time: 1 minute scheikundeinbedrijf.nl

Formation Mechanisms in Extreme Conditions

The formation of this compound in extreme environments, such as combustion flames and the interstellar medium, is governed by complex reaction pathways involving radical species. acs.orguoa.gr These mechanisms are critically dependent on factors like temperature and pressure. acs.orgacs.org

Hydrogen-Abstraction-Acetylene-Addition (HACA) Routes

The Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism is a widely accepted pathway for the growth of polycyclic aromatic hydrocarbons (PAHs), including this compound, in high-temperature environments. rsc.orgresearchgate.net This mechanism involves a sequence of reactions, beginning with the abstraction of a hydrogen atom from an aromatic ring, creating a radical site. researchgate.net An acetylene (B1199291) molecule then adds to this radical site, followed by cyclization and further reactions to form a new aromatic ring. rsc.org

Experimental evidence has confirmed that the reaction of a phenyl radical with two acetylene molecules can form this compound, validating the HACA mechanism. acs.org There are several variations of the HACA route, including the Bittner-Howard and Frenklach pathways, which differ in the specific intermediates and reaction steps involved. acs.org For instance, the Bittner-Howard pathway involves the addition of a second acetylene molecule to the initial C8H7 intermediate, while the Frenklach route may involve the formation of phenylacetylene (B144264) as an intermediate. The efficiency of these routes can be influenced by temperature and pressure, with some intermediates being more stable under specific conditions. acs.org

Radical Recombination Pathways

In addition to the step-wise growth described by the HACA mechanism, the recombination of radical species can also lead to the formation of this compound. One notable pathway is the self-recombination of two cyclopentadienyl (B1206354) radicals (c-C₅H₅). acs.orgresearchgate.net This reaction has been proposed as a significant route to this compound in aromatic systems. researchgate.net Other radical recombination reactions, such as the reaction of a benzyl (B1604629) radical with a propargyl radical, have also been suggested to contribute to this compound formation in flames. acs.orguoa.gr

Phenyl Radical Reactions with Unsaturated Hydrocarbons

The reaction of phenyl radicals (C₆H₅) with various unsaturated hydrocarbons is a crucial pathway for this compound formation, particularly in combustion and astrochemical environments. acs.orgosti.gov These reactions can proceed even at low temperatures, challenging the conventional wisdom that PAH formation only occurs in high-temperature settings. pnas.orguhmreactiondynamics.org

A key example is the reaction of the phenyl radical with vinylacetylene (CH₂=CH-C≡CH). pnas.org This reaction has been shown to be barrierless and can lead to the formation of this compound even at temperatures as low as 10 K, such as those found in cold molecular clouds. uhmreactiondynamics.org The reaction proceeds through the formation of a van der Waals complex, followed by isomerization and cyclization. pnas.orguhmreactiondynamics.org

Similarly, the reaction of the phenyl radical with 1,3-butadiene (B125203) can also form this compound derivatives. acs.orgosti.gov Under single-collision conditions, this reaction has been observed to produce dihydrothis compound. acs.org These reactions involving phenyl radicals and unsaturated hydrocarbons highlight a versatile chemical route for the stepwise growth of PAHs. pnas.org

Table 2: Key Radical Reactions in this compound Formation

ReactantsKey Intermediates/ProductsEnvironment/ConditionsReference(s)
Phenyl radical + Acetylene (HACA)Phenylacetylene, C8H7 radicalsCombustion flames, High temperature acs.org
Cyclopentadienyl radical + Cyclopentadienyl radicalThis compoundAromatic systems acs.orgresearchgate.net
Benzyl radical + Propargyl radicalThis compoundFlames acs.orguoa.gr
Phenyl radical + VinylacetyleneThis compoundCombustion, Interstellar medium, Low temperature pnas.orguhmreactiondynamics.org
Phenyl radical + 1,3-ButadieneDihydrothis compoundCombustion, Single-collision conditions acs.orgosti.gov

Reaction Mechanisms and Reactivity

Electrophilic Aromatic Substitution (EAS) Mechanisms

Naphthalene (B1677914) readily undergoes electrophilic aromatic substitution (EAS) reactions, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. These reactions, including nitration, halogenation, and acylation, predominantly occur at the α-position (C1). vpscience.org

The preference for electrophilic attack at the C1 position over the C2 position is a well-established phenomenon. vpscience.orgaskfilo.comlibretexts.org This regioselectivity is attributed to the greater stability of the carbocation intermediate formed during the reaction. vpscience.orgaskfilo.comvaia.com When an electrophile attacks the C1 position, the resulting intermediate, known as an arenium ion, can delocalize the positive charge across the bicyclic system while preserving a complete benzene (B151609) ring in one of the resonance structures. vpscience.orgstackexchange.comechemi.com This preservation of aromaticity in one ring provides significant resonance stabilization. stackexchange.comechemi.com

In contrast, attack at the C2 position leads to an intermediate where no single resonance structure can maintain a fully aromatic benzene ring. stackexchange.comechemi.com Consequently, the intermediate from C1 attack is more stable, has a lower activation energy for its formation, and is therefore the kinetically favored pathway. libretexts.orgstackexchange.com Specifically, the carbocation resulting from attack at the C1 position has seven total resonance structures, with four of them preserving the aromaticity of the second ring. The carbocation from C2 attack has only six resonance structures, with only two maintaining a full benzene ring. stackexchange.com

While kinetic control typically favors the formation of the 1-substituted product, the distribution of products can be influenced by reaction conditions, most notably temperature. The sulfonation of this compound is a classic example of this phenomenon, demonstrating the principles of kinetic versus thermodynamic control. thecatalyst.orgvaia.com

At lower temperatures, around 80°C, the sulfonation of this compound yields primarily this compound-1-sulfonic acid, the kinetically controlled product. thecatalyst.orgvaia.comquora.com This is because the activation energy for the formation of the 1-isomer is lower. stackexchange.comvaia.com However, at higher temperatures, around 160°C, the major product is this compound-2-sulfonic acid, the thermodynamically controlled product. thecatalyst.orgvaia.comquora.com

The reversibility of the sulfonation reaction is key to this temperature dependence. stackexchange.com At higher temperatures, the system has enough energy to overcome the higher activation energy barrier leading to the 2-isomer, and the initially formed 1-isomer can revert to this compound and then react to form the more stable 2-isomer. stackexchange.comvaia.com The greater stability of the 2-isomer is attributed to reduced steric hindrance between the sulfonic acid group and the hydrogen atom at the C8 position, an interaction that is present in the 1-isomer. stackexchange.comthecatalyst.org

Temperature-Dependent Sulfonation of this compound
Reaction ConditionMajor ProductType of ControlControlling Factor
Low Temperature (~80°C)This compound-1-sulfonic acidKineticLower activation energy for formation
High Temperature (~160°C)This compound-2-sulfonic acidThermodynamicGreater stability of the final product

The stability of the intermediate carbocation, or arenium ion, is the cornerstone of understanding the regioselectivity in the electrophilic aromatic substitution of this compound. vpscience.orgvaia.comvaia.com The attack of an electrophile disrupts the aromatic π-system, creating a high-energy intermediate. liu.edu The stability of this intermediate is determined by the extent to which the positive charge can be delocalized through resonance. vaia.com

In contrast, for attack at the C2 (β) position, the number of resonance structures that maintain a fully aromatic benzene ring is fewer. stackexchange.comechemi.com This results in a less stable carbocation intermediate with a higher energy of activation. echemi.com Therefore, the reaction preferentially proceeds through the more stable C1 intermediate, leading to the observed regioselectivity. askfilo.com

Resonance Stabilization of this compound Carbocation Intermediates
Position of Electrophilic AttackNumber of Resonance Structures Preserving a Benzene RingRelative Stability of IntermediateFavored Product
C1 (α-position)4More StableKinetic Product
C2 (β-position)2Less StableThermodynamic Product (in reversible reactions)

Influence of Reaction Conditions on Product Distribution (e.g., Temperature-Dependent Sulfonation)

Oxidation Mechanisms

The oxidation of this compound, particularly initiated by hydroxyl radicals, is a critical process in atmospheric chemistry and has been the subject of detailed theoretical studies. rsc.orgrsc.org

The initial step in the atmospheric oxidation of this compound is the addition of a hydroxyl (OH) radical to the this compound ring. rsc.orgresearchgate.net This addition can occur at different positions, but theoretical studies indicate that addition to the C1-position is the dominant initial step, forming a C10H8-1-OH radical. rsc.orgresearchgate.net Following this initial addition, the subsequent reactions can involve the addition of molecular oxygen (O2) or the abstraction of a hydrogen atom. rsc.org

One significant pathway involves the addition of O2 to the C2 position of the C10H8-1-OH radical, leading to the formation of a peroxy radical. rsc.orgresearchgate.net This peroxy radical can then undergo further reactions, including reacting with nitric oxide (NO) or undergoing intramolecular hydrogen transfer. rsc.org Another pathway involves the abstraction of a hydrogen atom by O2 to form 1-naphthol (B170400). rsc.orgresearchgate.net At higher temperatures (T ≥ 600 K), the direct abstraction of hydrogen atoms from this compound by OH radicals to form naphthyl radicals becomes a more significant initial step. nih.gov

Theoretical studies have shown that the addition of the hydroxyl radical to this compound exhibits regioselectivity. The addition to the C1 position, leading to the eventual formation of 1-naphthol, is kinetically favored at lower temperatures. nih.govacs.orgresearchgate.net The reaction pathway leading to 1-naphthol has a negative effective activation energy, whereas the pathway to 2-naphthol (B1666908) has a positive activation energy. nih.govacs.orgresearchgate.net

As a result, at temperatures below 410 K, 1-naphthol is the most abundant product from the oxidation of this compound by OH radicals. nih.govacs.orgresearchgate.net However, this regioselectivity is temperature and pressure-dependent, decreasing with increasing temperature and decreasing pressure. nih.govacs.orgresearchgate.net This indicates that at higher temperatures, the formation of 2-naphthol becomes more competitive.

Kinetic Rate Constant Estimation and Transition State Theory Application in Oxidation

The oxidation of this compound, particularly by hydroxyl (OH) radicals, has been a subject of detailed theoretical investigation to understand its atmospheric degradation and combustion processes. acs.orgnih.govresearchgate.netresearchgate.netnih.govrsc.org

Theoretical studies employing density functional theory (DFT) and benchmark CBS-QB3 have been used to model the oxidation mechanisms. acs.orgnih.govresearchgate.net Kinetic rate constants are often estimated using transition state theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. acs.orgresearchgate.netnih.govrsc.org

One key pathway in this compound oxidation is the addition of an OH radical. acs.orgnih.gov The initial bimolecular reaction step for OH addition leading to 1-naphthol has a negative activation energy of approximately -1.5 kcal/mol, while the pathway to 2-naphthol has a positive activation energy of about 1 kcal/mol. acs.orgnih.gov This indicates that the formation of 1-naphthol is kinetically favored at lower temperatures. acs.orgresearchgate.netnih.gov

Effective rate constants calculated via a steady-state analysis on a two-step model confirm that at temperatures below 410 K, 1-naphthol is the major product. acs.orgresearchgate.netnih.gov The regioselectivity of the OH addition decreases as temperature increases and pressure decreases. acs.orgresearchgate.netnih.gov

Another initial oxidation pathway at high temperatures (T ≥ 600 K) is the abstraction of a hydrogen atom by an OH radical, forming 1- and 2-naphthyl radicals. nih.govresearchgate.net Bimolecular kinetic rate constants for this process have been estimated using TST and show excellent agreement with experimental data, supporting a two-step reaction scheme. nih.govresearchgate.net

The application of TST in these studies is crucial for predicting reaction rates. However, for the initial OH-addition steps, RRKM calculations show that the transition state approximation can break down at ambient pressure due to small or negative activation energies. acs.orgresearchgate.netnih.gov Very high pressures (over 10^5 bar) would be necessary to restore the validity of this approximation. acs.orgnih.gov

The atmospheric oxidation of the this compound-OH adduct by molecular oxygen (O2) has also been studied. rsc.org The addition of O2 is thermodynamically and kinetically favored at specific positions, with the syn addition modes being more favorable due to the formation of an intramolecular hydrogen bond. rsc.org

Below is a table summarizing key kinetic data for the oxidation of this compound and its derivatives.

Reactant/ReactionSecond-Order Rate Constant (M⁻¹s⁻¹)Conditions
1-Naphthalene Sulphonic Acid (1NS) + Ozone~252Direct reaction
1,5-Naphthalene Disulphonic Acid (1,5NDS) + Ozone~41Direct reaction
3-Nitrobenzene Sulphonic Acid (3NBS) + Ozone~22Direct reaction
This compound + OHk = 1.105 × 10⁻¹² × exp(902/T) s⁻¹ molec⁻¹ cm³Adapted from multiple studies
Naphthol + OHk = 1.35 × 10⁻¹⁰ s⁻¹ molec⁻¹ cm³-

Data sourced from multiple studies. copernicus.orgiwaponline.com

Reduction Mechanisms

This compound can be reduced to form various hydrogenated products. The Birch reduction is a notable method for the partial reduction of aromatic rings. byjus.comwikipedia.org

The Birch reduction of this compound involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. byjus.comwikipedia.org The mechanism proceeds through the following steps:

Electron Transfer: A solvated electron from the dissolved alkali metal adds to the this compound ring, forming a radical anion. byjus.comwikipedia.org

Protonation: The radical anion abstracts a proton from the alcohol. byjus.comwikipedia.org

Second Electron Transfer: A second electron is transferred to the resulting radical, forming a carbanion. byjus.com

Second Protonation: This carbanion is then protonated by the alcohol to yield the final diene product. byjus.com

The reaction typically produces 1,4-dihydrothis compound (B28168) derivatives. byjus.com The exact regiochemistry of the reduction can be influenced by substituents on the this compound ring. wikipedia.org For instance, β-substituents tend to direct the reduction to the substituted ring, while substituents adjacent to the ring junction direct it to the unsubstituted ring. wikipedia.org

Another method for this compound reduction is photochemical reduction. rsc.org Photo-excited this compound can be reduced by triethylamine (B128534) to yield dihydronaphthalenes, likely through an electron-transfer mechanism. rsc.org

Hydrogenation under high pressure with metal catalysts can reduce this compound to tetralin (1,2,3,4-tetrahydrothis compound) and further to decalin (decahydrothis compound). wikipedia.org

Halogenation Mechanisms

This compound undergoes electrophilic halogenation more readily than benzene. wikipedia.org The reaction typically occurs at the α-position (C1).

The mechanism for halogenation, such as bromination, is an electrophilic aromatic substitution:

Electrophile Formation: Although a catalyst is not always required for the chlorination and bromination of this compound, a Lewis acid catalyst like AlCl₃ can be used to generate a more potent electrophile. wikipedia.orgdocbrown.info The halogen molecule becomes polarized, creating a δ+ charge on one atom.

Electrophilic Attack: The π-electron system of the this compound ring attacks the electrophilic halogen atom. This forms a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex. The attack at the α-position is favored because the resulting intermediate is more stable, with more resonance structures that preserve one of the aromatic rings. uomustansiriyah.edu.iq

Deprotonation: A base (which can be the counter-ion from the catalyst, e.g., AlCl₄⁻, or the solvent) removes a proton from the carbon atom that was attacked by the electrophile. docbrown.info This restores the aromaticity of the ring and yields the halogenated this compound product. docbrown.info

For example, the bromination of this compound in a suitable solvent typically yields 1-bromothis compound (B1665260) as the major product. docbrown.info

Friedel-Crafts Acylation and Alkylation Mechanisms

This compound readily undergoes Friedel-Crafts acylation and alkylation, which are important methods for attaching acyl and alkyl groups to the aromatic ring. wikipedia.orguomustansiriyah.edu.iq

Friedel-Crafts Acylation: The Friedel-Crafts acylation of this compound typically involves reacting it with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comrsc.org The mechanism proceeds as follows:

Formation of the Acylium Ion: The Lewis acid reacts with the acyl halide to form a highly electrophilic acylium ion (R-C=O⁺), which is resonance-stabilized. byjus.com

Electrophilic Attack: The acylium ion attacks the electron-rich this compound ring. byjus.com The position of attack (α vs. β) can be influenced by reaction conditions.

Formation of a σ-Complex: The attack forms a resonance-stabilized carbocation intermediate (σ-complex). rsc.org

Deprotonation: A base removes a proton from the ring, restoring aromaticity and forming the ketone product. byjus.com The catalyst is regenerated in this step. byjus.com

Kinetic studies of the acetylation of this compound have shown that the α/β isomer ratio is dependent on the concentration of the reactants and reaction time. rsc.org The reaction leading to the α-isomer is second-order with respect to the acylating reagent, while the β-reaction is first-order. rsc.org The β-acetylation is believed to involve a two-stage process where the loss of the proton is rate-limiting. rsc.org In contrast, α-acetylation is thought to proceed through a σ-complex where steric hindrance prevents the direct elimination of HCl, leading to a more complex pathway. rsc.org

Friedel-Crafts Alkylation: The Friedel-Crafts alkylation of this compound involves the reaction of this compound with an alkyl halide, alkene, or alcohol in the presence of a catalyst, which can be a Lewis acid or a protic acid like sulfuric or phosphoric acid. wikipedia.orgbyjus.comwikipedia.org The general mechanism is:

Formation of the Electrophile: The catalyst facilitates the formation of a carbocation from the alkylating agent. byjus.com

Electrophilic Attack: The carbocation attacks the this compound ring, forming a σ-complex. byjus.com

Deprotonation: A proton is lost from the σ-complex to restore the aromatic system, yielding the alkylated this compound. byjus.com

A significant drawback of Friedel-Crafts alkylation is the potential for carbocation rearrangements to form more stable carbocations, leading to a mixture of products. Also, the alkylated product is often more reactive than the starting material, which can lead to polyalkylation.

Advanced Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for probing the fundamental properties of naphthalene-based molecules. These techniques rely on the interaction of electromagnetic radiation with matter to provide detailed information about molecular structure, bonding, and electronic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds, including This compound (B1677914) and its derivatives. scielo.org.zaipb.pt By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be established. doaj.orgnih.gov

The ¹H NMR spectrum of this compound itself is complex, showing two sets of multiplets corresponding to the α- and β-protons. uobasrah.edu.iq For substituted this compound derivatives, the chemical shifts of the protons and carbons are influenced by the nature and position of the substituents. doaj.orgnih.gov For instance, in 2-(n-alkylamino)-3R-naphthalene-1,4-diones, the ¹H and ¹³C chemical shifts have been extensively studied using various NMR experiments, including DEPT, gDQCOSY, and gHSQCAD, to understand the effects of different alkyl and R groups. doaj.orgnih.govresearchgate.net

Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, are particularly valuable for the structural elucidation of complex this compound derivatives. mdpi.commaas.edu.mm These methods allow for the correlation of proton and carbon signals, providing unambiguous assignments and confirming the connectivity of the molecular framework. mdpi.commaas.edu.mm For example, in the analysis of novel this compound derivatives from natural sources, 2D NMR was crucial in determining their intricate structures. mdpi.comacs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives. This table is interactive. Click on the headers to sort the data.

Compound Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
Eleutherol A 5 7.36 (d, J=7.8 Hz) 125.6 mdpi.com
6 7.28 (t, J=7.8 Hz) 125.2 mdpi.com
7 6.75 (d, J=7.8 Hz) 110.1 mdpi.com
OCH₃ 4.06 (s) 56.3 mdpi.com
CH₃ 1.61 (d, J=6.6 Hz) 20.6 mdpi.com
1-(4-hydroxy-3,5-dimethoxyphenyl)-2,3-dimethyl-5,6,7-trimethoxythis compound Aromatic H 6.51 (s) - maas.edu.mm
Aromatic C - 101.6, 122.7, 137.3, 140.1, 151.9 maas.edu.mm
3-(4-Fluorobenzylidene)-1H,3H-naphtho[1,8-cd]pyran-1-one (Vb) C-5' - 161.25 mdpi.com
C-3'/7' - 131.60 mdpi.com
C-4'/6' - 115.57 mdpi.com
N,N'-(this compound-1,5-diyl)bis(4-methoxybenzamide) (ND1) Aromatic H 8.74 (2H, s), 8.26 (2H, s), 8.21 (2H, d, J=8.4 Hz), 8.08 (2H, d, J=7.6 Hz), 7.78 (2H, d, J=8.0 Hz), 7.61–7.52 (4H, m), 7.31 (2H, d, J=7.1 Hz) - rsc.org
Aromatic C - 159.86, 147.89, 147.08, 138.57, 134.36, 131.29, 129.05, 128.06, 126.42, 122.41, 121.90, 113.96, 40.24, 40.09, 33.21 rsc.org

UV-Vis spectroscopy is a fundamental technique used to investigate the electronic transitions and optical properties of this compound and its derivatives. nih.gov The absorption of UV or visible light by these molecules promotes electrons from lower to higher energy orbitals, resulting in characteristic absorption spectra.

This compound exhibits strong absorption in the ultraviolet region. msu.edu In cyclohexane, it shows an absorption maximum at 275 nm with a molar extinction coefficient of 6000 M⁻¹cm⁻¹. photochemcad.com The spectrum of this compound is characterized by two main electronic transitions, designated as ¹Lₐ and ¹Lₑ. researchgate.net The ¹Lₐ transition is typically more intense than the ¹Lₑ transition. researchgate.net The introduction of substituents on the this compound ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands, depending on the nature of the substituent. msu.edu

The fluorescence properties of this compound are also of significant interest. It is a fluorescent compound with an excitation peak at 311 nm and an emission peak at 322 nm. aatbio.com In cyclohexane, the fluorescence quantum yield of this compound is 0.23. omlc.org The electronic and optical properties, including the energy band gap, of this compound-based materials can be tailored for applications in photovoltaic devices. rsc.org For example, this compound-1,5-diamine-based chromophores have been synthesized and their UV-Vis absorption spectra in acetonitrile (B52724) showed maxima ranging from 386.940 to 408.822 nm. rsc.org

Table 2: UV-Vis Absorption and Fluorescence Data for this compound. This table is interactive. Click on the headers to sort the data.

Property Wavelength (nm) Molar Extinction (cm⁻¹/M) Solvent Reference
Absorption Maximum 275 6000 Cyclohexane photochemcad.com
Absorption (π→π*) ~258-260 - - researchgate.net
Absorption (n→π*) ~296-300 - - researchgate.net
Absorption (π→π* this compound ring) ~340-350 - - researchgate.net
Excitation Peak 311 - - aatbio.com
Emission Peak 322 - - aatbio.com
Fluorescence Emission (Excitation at 270 nm) - - Cyclohexane omlc.org

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. specac.com The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule. ifo.lviv.uaathabascau.ca Each functional group has a characteristic absorption frequency, which acts as a "fingerprint" for its identification. specac.com

The IR spectrum of this compound exhibits several characteristic bands. ifo.lviv.ua The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. libretexts.org The in-ring C-C stretching vibrations give rise to bands between 1600-1400 cm⁻¹. libretexts.org Out-of-plane C-H bending vibrations are observed in the 900-675 cm⁻¹ region. libretexts.org

For this compound derivatives, the presence of additional functional groups will introduce new characteristic absorption bands. For instance, in 2-(n-alkylamino)-naphthalene-1,4-diones, the IR spectra would show bands corresponding to the N-H and C=O stretching vibrations. doaj.org The analysis of these vibrational modes provides crucial information for confirming the molecular structure. ifo.lviv.uaaip.org Theoretical calculations, such as those using density functional theory (DFT), are often employed to aid in the assignment of the observed vibrational frequencies. scispace.com

Table 3: Characteristic IR Absorption Frequencies for this compound. This table is interactive. Click on the headers to sort the data.

Vibrational Mode Frequency Range (cm⁻¹) Reference
C-H stretch 3100-3000 libretexts.org
Overtones 2000-1665 libretexts.org
C-C stretch (in-ring) 1600-1585 libretexts.org
C-C stretch (in-ring) 1500-1400 libretexts.org
C-H "oop" (out-of-plane) 900-675 libretexts.org
C-H stretching vibrations 3200-2900 nasa.gov

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as radical ions. It is particularly useful for studying the electronic structure and behavior of this compound-based radical cations and anions, which are relevant in the context of electrochromic materials. researchgate.netmdpi.com

The oxidation of this compound and its derivatives can lead to the formation of radical cations. rsc.org The EPR spectra of these radical cations provide information about the distribution of the unpaired electron spin density over the molecule. rsc.orgresearchgate.net For example, the EPR spectra of methyl-substituted this compound radical cations have been studied to understand their formation and subsequent transformations. rsc.org

In the field of electrochromic materials, EPR spectroscopy is used to characterize the radical anions formed upon electrochemical reduction of this compound diimides (NDIs). rsc.orgresearchgate.net The EPR spectra of NDI radical anions exhibit hyperfine coupling to the nitrogen and hydrogen nuclei, providing insights into the electronic structure of the reduced species. researchgate.net The color changes observed in electrochromic devices based on NDIs are directly related to the formation of these radical anions and dianions. rsc.org The symmetry of the EPR signal can also give clues about the packing and aggregation of the NDI molecules. rsc.org

IR Spectroscopy for Functional Group Analysis

Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its metabolites, especially in complex mixtures and at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical method for the analysis of volatile and semi-volatile organic compounds like this compound. shimadzu.com In GC-MS, the components of a sample are first separated by gas chromatography based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification. lotusinstruments.com

GC-MS is widely used for the trace analysis of this compound in various matrices, including air, water, and biological samples. mdpi.comoup.com For instance, a GC/MS method has been developed for measuring occupational exposure to this compound by analyzing its metabolites, 1-naphthol (B170400) and 2-naphthol (B1666908), in urine. wiley.com This method involves a simple derivatization step followed by selected ion monitoring (SIM) for enhanced sensitivity and specificity. wiley.com The detection limits for this method were found to be 0.30 µg/L. wiley.com

The identification of this compound metabolites is another important application of GC-MS. publisso.de In studies of this compound biodegradation by microorganisms, GC-MS has been used to identify metabolic products such as 1,4-naphthaquinone, benzoic acid, and catechol. researchgate.net The retention times and mass spectra of the metabolites are compared with those of authentic standards for confirmation. researchgate.net The use of tandem mass spectrometry (MS-MS) can further improve the selectivity and reduce background interference, allowing for the reliable detection of this compound at very low concentrations. lotusinstruments.com

Table 4: GC-MS Method Parameters for this compound Analysis. This table is interactive. Click on the headers to sort the data.

Parameter Value Reference
Column (5%-phenyl)-methylpolysiloxane wiley.com
Carrier Gas Helium mdpi.com
Injection Mode Splitless mdpi.com
Ionization Mode Electron Ionization (EI) wiley.com
Detection Mode Selected Ion Monitoring (SIM) mdpi.comwiley.com
Quantifier/Qualifier Ions (1- and 2-naphthol) m/z 186 and 144 wiley.com
Quantifier/Qualifier Ions (this compound) m/z 127 and 128 mdpi.com
Limit of Detection (LOD) 0.30 µg/L (for naphthols) wiley.com
Limit of Quantification (LOQ) 1.00 µg/L (for naphthols) wiley.com
Linear Range 1-100 µg/L (for naphthols) wiley.com

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (FLD, MSD) for Environmental Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the environmental monitoring of this compound. When coupled with advanced detectors such as Fluorescence Detectors (FLD) and Mass Spectrometry Detectors (MSD), it offers high sensitivity and selectivity for analyzing this compound in complex environmental samples like water and soil. lcms.czrsc.orgfda.gov

The inherent fluorescence of this compound makes FLD a particularly suitable detector, providing low detection limits. rsc.orgrsc.org For instance, a developed HPLC-FLD method for the analysis of PAHs in water demonstrated the ability to detect this compound at low concentrations. lcms.cz The selection of appropriate excitation and emission wavelengths is crucial for optimizing the sensitivity of the FLD for this compound. lcms.cz In a study developing a method for 24 PAHs, the FLD parameters for this compound were set to an excitation wavelength of 269 nm and an emission wavelength of 327 nm. lcms.cz

Mass Spectrometry Detectors (MSD) provide an additional layer of confirmation and are invaluable when dealing with complex matrices where co-eluting compounds might interfere with FLD analysis. nih.gov HPLC-MS/MS methods, while often requiring more complex instrumentation, offer very high sensitivity and specificity for the determination of this compound and its metabolites in biological and environmental samples. nih.gov

The combination of HPLC with both DAD (Diode Array Detector) and FLD has been shown to effectively quantify a mixture of industrial pollutants, including this compound. rsc.org This dual-detector approach allows for the quantification of both fluorescent and non-fluorescent compounds in a single run. lcms.czrsc.org For a mixture containing this compound, the use of an FLD allowed for lower quantification limits compared to DAD. rsc.org

The table below summarizes typical parameters for HPLC analysis of this compound.

ParameterValueReference
ColumnC18 reverse-phase lcms.czmdpi.com
Mobile PhaseAcetonitrile and water gradient lcms.czfda.govmdpi.com
Flow Rate0.7 - 1.0 mL/min rsc.orgmdpi.com
Injection Volume5 - 80 µL lcms.czrsc.org
FLD Excitation λ269 nm lcms.cz
FLD Emission λ327 nm lcms.cz
DAD Wavelength210 nm rsc.org

High-Resolution Capillary Columns for Impurity Analysis

Gas chromatography (GC) equipped with high-resolution capillary columns is the method of choice for the detailed analysis of impurities in this compound. iarc.frosti.gov The efficiency of these columns allows for the separation of closely related compounds, which is critical for assessing the purity of refined this compound. iarc.fr

The choice of the stationary phase is a critical factor in achieving the desired separation. For the analysis of PAHs, including this compound, various specialized capillary columns are available. sigmaaldrich.com The separation of critical pairs, such as this compound and its common impurity thionaphthene, requires a column with high resolving power. osti.gov Gas-liquid chromatography can achieve a separation criterion (K) of up to 0.5 for this pair, while gas adsorption chromatography can increase this to 1.60, enabling the determination of thionaphthene down to 0.01%. osti.gov

The dimensions of the capillary column, including length, internal diameter (I.D.), and film thickness, also play a significant role in the separation efficiency. Longer columns provide greater resolution, though they also increase analysis time and back pressure. sigmaaldrich.com A reduction in the column's internal diameter is often a more effective way to enhance resolution. sigmaaldrich.com

The table below outlines typical conditions for the GC analysis of this compound impurities.

ParameterValueReference
Column TypeHigh-Resolution Capillary iarc.fr
Stationary Phase5% Phenyl-methylpolysiloxane obrnutafaza.hr
Column Length30 m publisso.de
Internal Diameter0.25 mm publisso.de
Film Thickness0.25 µm publisso.de
Carrier GasHelium regulations.gov
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS) publisso.deregulations.govoup.com

Thermal Analysis Techniques for Material Characterization

Thermal analysis techniques are employed to characterize the material properties of this compound, providing data on its melting behavior, thermal stability, and decomposition.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of this compound, such as melting and crystallization. netzsch.comresearchgate.netacs.org DSC measures the difference in heat flow between a sample and a reference as a function of temperature. ed.gov

A typical DSC thermogram for this compound shows a sharp endothermic peak corresponding to its melting point. netzsch.com For high-purity this compound, the melting temperature is observed at an extrapolated onset temperature of around 81°C. netzsch.com The enthalpy of fusion, which is the energy required to melt the substance, can also be determined from the area under the melting peak. netzsch.com Studies have reported an enthalpy of fusion for this compound of approximately 129 J/g. netzsch.com

DSC is also utilized to study the phase behavior of this compound in confined spaces, such as within mesoporous silicas, where a depression in the melting temperature is often observed. researchgate.netacs.org

The table below presents typical DSC data for this compound.

ParameterValueReference
Melting Onset Temperature81°C netzsch.com
Melting Peak Temperature92°C netzsch.com
Enthalpy of Fusion129 J/g netzsch.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition characteristics of this compound by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. netzsch.comresearchgate.netntu.edu.tw

For this compound, TGA curves typically show a single-stage mass loss corresponding to its sublimation and evaporation. netzsch.comresearchgate.net This mass loss begins at a temperature above its melting point and continues until the entire sample has volatilized. netzsch.com For example, a TGA analysis of this compound crystals in air at a slow heating rate showed significant weight loss starting around 100°C. researchgate.net In a simultaneous thermal analysis (STA) experiment, a 100% mass loss for this compound was observed between approximately 150°C and 230°C, which corresponds to the evaporation of the sample. netzsch.com

TGA is also used to assess the thermal stability of this compound-based polymers and cocrystals. rsc.orgnih.govresearchgate.net

The table below summarizes TGA findings for this compound.

ParameterTemperature RangeAtmosphereReference
Evaporation/Decomposition150°C - 230°CNitrogen netzsch.com
Onset of Weight Loss~100°CAir researchgate.net

Air Sampling and Analysis Methods for Environmental Monitoring

The monitoring of this compound in ambient and indoor air is crucial for assessing human exposure and environmental contamination. Standardized methods developed by the U.S. Environmental Protection Agency (EPA) are widely used for this purpose.

EPA Method TO-15 (Whole Air Sampling)

EPA Method TO-15 is a prevalent method for the determination of volatile organic compounds (VOCs), including this compound, in air. caslab.comeaslab.comeurofins.comresearchgate.net The method involves collecting a whole air sample in a passivated stainless steel canister. caslab.comresearchgate.net This technique is often preferred for indoor air measurements due to the ease of sample collection and its applicability to a broad range of VOCs. eurofins.com

Due to this compound's borderline volatility, it can be measured by EPA Method TO-15, but it requires experienced laboratories that can achieve reproducible calibrations and ensure the analytical system is free from contamination. easlab.comresearchgate.net Although this compound's vapor pressure is slightly below the lower limit specified in the method, studies have shown that Method TO-15 can be successfully applied to sub-ppbv concentrations of this compound in indoor air. eurofins.com To enhance the stability of this compound in the canisters, a small amount of water can be added before sampling. easlab.com

Analysis of the canister samples is typically performed by gas chromatography/mass spectrometry (GC/MS). markes.com An update to the method, EPA Method TO-15A, has been released to better address the low concentrations often found in ambient air. markes.com

The table below highlights key aspects of EPA Method TO-15 for this compound analysis.

ParameterDescriptionReference
Sampling TechniqueWhole air sampling caslab.comresearchgate.net
Sample ContainerPassivated stainless steel canisters caslab.comresearchgate.net
Analytical TechniqueGas Chromatography/Mass Spectrometry (GC/MS) markes.com
ApplicabilityVolatile and some semi-volatile organic compounds caslab.comresearchgate.net
Common IssuesThis compound stability and system contamination easlab.com

EPA Method TO-13A (Sorbent-Based Sampling)

The U.S. Environmental Protection Agency (EPA) Method TO-13A is a widely recognized procedure for the determination of polycyclic aromatic hydrocarbons (PAHs), including this compound, in ambient air. rivm.nlaqmd.gov This method employs a high-volume sampler to draw air through a filter and a sorbent cartridge to capture both particulate-bound and gas-phase PAHs. rivm.nl Subsequent analysis is performed using gas chromatography/mass spectrometry (GC/MS). rivm.nllabrulez.com

The sampling apparatus typically consists of a quartz fiber filter to collect particulate matter, followed by a sorbent cartridge to trap volatile and semi-volatile organic compounds. epa.govumass.edu While polyurethane foam (PUF) is a commonly used sorbent, its efficiency for capturing more volatile PAHs like this compound is limited. epa.govkeikaventures.com Due to its relatively high vapor pressure, this compound may not be efficiently trapped by PUF alone, leading to potential breakthrough and underestimation of its concentration in ambient air. epa.govct.gov

Research and comparative studies have demonstrated the superior performance of other sorbents, particularly XAD-2 resin, for the collection of this compound. epa.govepa.gov EPA documentation explicitly notes that the sampling efficiency for this compound using PUF is approximately 35%. epa.govkeikaventures.comct.gov Consequently, for accurate quantification of this compound, the use of XAD-2 resin as the sorbent is strongly recommended. epa.govct.gov Studies have shown that XAD-2 resin exhibits higher collection and retention efficiencies for volatile PAHs compared to PUF. epa.govepa.gov In one comparative study, the levels of this compound adsorbed on XAD-2 resin were found to be more than 10 times higher than those on PUF. epa.gov

The sampling process involves drawing a large volume of air, often around 300 cubic meters, through the filter and sorbent cartridge. umass.edu After sampling, the filter and sorbent cartridge are transported to the laboratory for analysis. The extraction of the collected PAHs is typically performed using Soxhlet extraction with an appropriate solvent. epa.gov The resulting extract is then concentrated to a small volume before being analyzed by GC/MS. epa.gov The GC/MS provides both qualitative and quantitative analysis of the target compounds. rivm.nl

With optimization of reagent purity and analytical conditions, the detection limits for the GC/MS method can range from 10 picograms to 1 nanogram. epa.gov However, it is important to note that various factors can influence the final results, including the choice of sorbent, sampling duration, and potential for interferences from co-extracted compounds. epa.govct.gov

Detailed Research Findings

Numerous studies have investigated the performance of different aspects of EPA Method TO-13A for this compound analysis. A key focus has been the comparison of sorbent materials to address the challenges posed by this compound's volatility.

A significant finding from a comparative study on sorbent media is the enhanced recovery of this compound using XAD-2 resin over polyurethane foam (PUF). The data clearly indicates a substantial difference in the amount of this compound captured by each sorbent under similar sampling conditions.

Table 1: Comparison of this compound Levels on PUF and XAD-2 Sorbents

Sorbent Relative this compound Level
PUF 1x
XAD-2 >10x

Data sourced from a comparative study of collection media for polynuclear aromatic hydrocarbons in air. epa.gov

This disparity is attributed to the superior adsorption and retention capabilities of XAD-2 resin for volatile PAHs. Further research has also explored the breakthrough volumes for various PAHs on different sorbents. The breakthrough volume is the volume of air that can be sampled before the analyte begins to elute from the sorbent cartridge. For this compound, the breakthrough volume on PUF is significantly lower than that for less volatile PAHs, highlighting the risk of sample loss with this sorbent.

Another critical aspect of the methodology is the analytical detection limit. While specific detection limits can vary between laboratories and instrumentation, a general range has been established for PAHs using Method TO-13A.

Table 2: General Method Detection Limits for PAHs using EPA Method TO-13A

Parameter Range
Method Detection Limit (MDL) 10 pg - 1 ng

Based on field experience with optimized analytical conditions. epa.gov

It is also noteworthy that in comparative analyses of different air sampling methods, such as EPA Method TO-15 (canister-based) and TO-13A, discrepancies in measured this compound concentrations have been observed. A case study comparing these two methods for ambient air samples at remediation sites found that TO-15 generally yielded higher this compound concentrations than TO-13A. umass.edu This difference may be attributed to potential losses of this compound during the extraction and concentration steps of the TO-13A method. umass.edu

The following table lists the chemical compounds mentioned in this article.

Environmental Fate and Biotransformation

Microbial Degradation Pathways

Microorganisms have evolved sophisticated enzymatic systems to utilize naphthalene (B1677914) as a source of carbon and energy. This biodegradation can occur under both aerobic and anaerobic conditions, involving distinct metabolic routes and a diverse range of microbial species.

Aerobic Degradation Mechanisms and Enzyme Systems (e.g., Dioxygenases)

Under aerobic conditions, the initial attack on the this compound molecule is typically catalyzed by a multi-component enzyme system known as this compound dioxygenase (NDO). nih.govfrontiersin.orgpjoes.com This ring-hydroxylating dioxygenase incorporates both atoms of molecular oxygen into one of the aromatic rings, forming cis-1,2-dihydroxy-1,2-dihydrothis compound (cis-naphthalene dihydrodiol). frontiersin.orgpjoes.com This initial step is critical as it destabilizes the aromatic structure, making it more susceptible to further degradation. aip.org

The cis-naphthalene dihydrodiol is then converted to 1,2-dihydroxythis compound by a dehydrogenase. nih.govfrontiersin.org Subsequently, a ring-cleavage dioxygenase, 1,2-dihydroxythis compound dioxygenase, cleaves the aromatic ring to produce 2-hydroxychromene-2-carboxylic acid. nih.govfrontiersin.org Through a series of enzymatic reactions involving a hydratase-aldolase, this intermediate is converted to salicylaldehyde (B1680747) and pyruvate (B1213749). frontiersin.org The salicylaldehyde is then oxidized to salicylate (B1505791) by an NAD+-dependent salicylaldehyde dehydrogenase. frontiersin.org This series of reactions, from this compound to salicylate, is often referred to as the "upper pathway" of this compound degradation. frontiersin.org Salicylate is a key intermediate that is further metabolized through either the catechol or gentisate pathway, eventually entering central metabolic cycles like the Krebs cycle. mdpi.comgavinpublishers.com

The enzymes involved in these pathways, such as oxygenases, hydrolases, and dehydrogenases, are often inducible, meaning their production is triggered by the presence of this compound or its intermediates. nih.govfrontiersin.org

Table 1: Key Enzymes in Aerobic this compound Degradation

Enzyme NameAbbreviationFunction
This compound DioxygenaseNDOCatalyzes the initial oxidation of this compound to cis-naphthalene dihydrodiol. nih.govfrontiersin.orgnih.gov
cis-Naphthalene Dihydrodiol DehydrogenaseConverts cis-naphthalene dihydrodiol to 1,2-dihydroxythis compound. nih.govfrontiersin.org
1,2-Dihydroxythis compound Dioxygenase12DHNDOCleaves the aromatic ring of 1,2-dihydroxythis compound. nih.govfrontiersin.org
Salicylaldehyde DehydrogenaseOxidizes salicylaldehyde to salicylate. frontiersin.org
Salicylate 1-hydroxylaseConverts salicylate to catechol (in Gram-negative bacteria). nih.gov
Salicylate 5-hydroxylaseConverts salicylate to gentisate (in Gram-positive bacteria). nih.gov
Catechol 1,2-DioxygenaseC12DOCleaves the catechol ring (ortho-cleavage). mdpi.com
Catechol 2,3-DioxygenaseC23DOCleaves the catechol ring (meta-cleavage). mdpi.com
Gentisate 1,2-DioxygenaseGDOCleaves the gentisate ring. mdpi.com

Anaerobic Degradation Mechanisms (e.g., Carboxylation and CoA-Thioesterification)

In the absence of oxygen, microorganisms employ different strategies to break down this compound. A common initial activation step is the carboxylation of the this compound ring, typically at the second carbon, to form 2-naphthoic acid. oup.comasm.orgoup.com This reaction has been proposed to be catalyzed by a UbiD-like carboxylase. asm.org

Following carboxylation, the 2-naphthoic acid undergoes a CoA-thioesterification reaction, catalyzed by 2-naphthoate-CoA ligase, to form 2-naphthoyl-CoA. karger.comnih.gov This activation step is crucial for the subsequent reductive dearomatization of the ring system. asm.orgkarger.com The degradation proceeds through a series of reduction steps. The 2-naphthoyl-CoA is reduced to 5,6,7,8-tetrahydro-2-naphthoyl-CoA (THNCoA) and then further to hexahydro-2-naphthoyl-CoA (HHNCoA). asm.orgnih.gov These reduction reactions are catalyzed by unique enzymes, including class I and class III aryl-CoA reductases. asm.orgasm.org The reduced ring is then cleaved through β-oxidation-like reactions, eventually leading to intermediates that can enter central metabolism. asm.orgnih.gov

Metabolic Diversities in this compound Degraders (e.g., Pseudomonas spp., Bacillus thermoleovorans)

A wide variety of bacteria from different genera have demonstrated the ability to degrade this compound. nih.gov Among the most studied are species of Pseudomonas, particularly Pseudomonas putida. frontiersin.orgnih.gov Many Pseudomonas strains utilize the well-characterized aerobic pathway involving this compound 1,2-dioxygenase and the formation of salicylate, which is then typically metabolized via catechol. nih.govnih.govigem.org These degradation pathways are often encoded on catabolic plasmids, such as the NAH7 plasmid found in P. putida G7. nih.govigem.org

However, metabolic diversity exists even within the aerobic degradation pathways. For instance, while Gram-negative bacteria like Pseudomonas often metabolize salicylate through catechol, Gram-positive bacteria such as Rhodococcus tend to use the gentisate pathway. nih.govresearchgate.net

A notable exception to the common aerobic pathway is observed in the thermophilic bacterium Bacillus thermoleovorans. This organism initiates this compound degradation via a 2,3-dioxygenase, leading to the formation of 2,3-dihydroxythis compound. frontiersin.orgnih.govethz.ch The degradation pathway in B. thermoleovorans also involves intermediates such as 2-carboxycinnamic acid and phthalic acid, indicating a different metabolic route compared to the more commonly studied mesophilic bacteria. nih.govasm.org This highlights the adaptability of microorganisms to different environmental conditions and the evolution of varied enzymatic strategies for degrading recalcitrant compounds like this compound. nih.gov

Table 2: Examples of this compound-Degrading Bacteria and their Pathways

Bacterial SpeciesKey Pathway FeatureCommon Intermediate(s)
Pseudomonas putidaAerobic; 1,2-dioxygenaseSalicylate, Catechol. nih.govgavinpublishers.com
Rhodococcus spp.Aerobic; Gram-positive pathwaySalicylate, Gentisate. nih.govmdpi.com
Bacillus thermoleovoransAerobic; 2,3-dioxygenase2,3-dihydroxythis compound, Phthalic acid. frontiersin.orgnih.gov
Sulfate-reducing bacteria (e.g., Desulfobacterium sp. N47)Anaerobic; Carboxylation2-Naphthoic acid, 2-Naphthoyl-CoA. asm.orgoup.com

Identification of Intermediate Metabolites and Degradation Products

The elucidation of this compound degradation pathways relies heavily on the identification of intermediate metabolites. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are instrumental in this process. nih.govmdpi.comnih.govresearchgate.net

In aerobic pathways, key identified intermediates include cis-naphthalene dihydrodiol, 1,2-dihydroxythis compound, salicylaldehyde, and the central intermediates salicylate, catechol, and gentisate. nih.govfrontiersin.orgmdpi.com Further downstream products include compounds that can enter the tricarboxylic acid (TCA) cycle, such as pyruvate and 2-hydroxymuconic semialdehyde. frontiersin.orgaip.orgresearchgate.net

In the unique pathway of Bacillus thermoleovorans, identified metabolites include 2,3-dihydroxythis compound, 2-carboxycinnamic acid, phthalic acid, and benzoic acid, which are not typically found in the common mesophilic pathways. nih.govasm.org

Under anaerobic conditions, the primary identified intermediates are 2-naphthoic acid and its coenzyme A thioester, 2-naphthoyl-CoA. oup.comasm.org Further downstream metabolites resulting from ring reduction and cleavage, such as cis-2-carboxycyclohexylacetyl-CoA, have also been detected, providing a more complete picture of the anaerobic degradation route. asm.orgnih.gov

In addition to microbial degradation, mammalian metabolism also produces a range of this compound metabolites, which are often analyzed in urine as biomarkers of exposure. These include glucuronide and sulfate (B86663) conjugates of 1-naphthol (B170400) and 2-naphthol (B1666908), as well as mercapturic acids derived from this compound epoxide. plos.orgpublisso.deresearchgate.net

Photocatalytic Degradation for Environmental Remediation

Photocatalysis offers a promising advanced oxidation process for the remediation of this compound-contaminated water and soil. This technology utilizes semiconductor materials to generate highly reactive species that can break down the stable aromatic structure of this compound. zastita-materijala.orgidk.org.rs

Mechanisms of Photocatalytic Degradation (e.g., Metal Oxide Nanomaterials)

The most common photocatalysts are metal oxide nanomaterials, such as titanium dioxide (TiO₂) and zinc oxide (ZnO). zastita-materijala.orgekb.egroyalsocietypublishing.org The fundamental mechanism involves the absorption of photons (typically UV or visible light) by the semiconductor material, which excites an electron (e⁻) from the valence band to the conduction band, leaving behind a positively charged hole (h⁺) in the valence band. idk.org.rs

These photogenerated electron-hole pairs are the primary drivers of the degradation process. The highly reactive holes can directly oxidize this compound molecules adsorbed on the catalyst surface. idk.org.rs Alternatively, the holes can react with water or hydroxide (B78521) ions to produce highly potent hydroxyl radicals (•OH). idk.org.rs Simultaneously, the electrons in the conduction band can react with dissolved oxygen to form superoxide (B77818) radicals (•O₂⁻). idk.org.rs

These reactive oxygen species (ROS), particularly the hydroxyl radicals, are powerful, non-selective oxidizing agents that attack the this compound molecule, leading to the opening of the aromatic rings and subsequent degradation into smaller, less harmful compounds, and ideally, complete mineralization to carbon dioxide (CO₂) and water (H₂O). idk.org.rs

The efficiency of photocatalytic degradation can be enhanced by modifying the nanomaterials, for instance, by doping with other elements or creating composite materials like Fe-ZnO nanofibers, which can improve light absorption and reduce the recombination rate of electron-hole pairs. idk.org.rsnih.gov The degradation pathway can vary depending on the specific catalyst and reaction conditions, but identified intermediates often include compounds like phthalic acid and phenylbutadiene. idk.org.rsekb.eg

Role of Reactive Oxygen Species (Photogenerated Holes, Superoxide Radicals, Hydroxyl Radicals)

The photocatalytic degradation of this compound is fundamentally driven by the generation of highly reactive oxygen species (ROS). When a semiconductor photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), absorbs photons with energy equal to or greater than its band gap, electrons are excited from the valence band (VB) to the conduction band (CB), leaving behind positively charged holes (h+) in the VB. rsc.org These photogenerated holes are powerful oxidants themselves and can directly oxidize this compound molecules adsorbed on the catalyst's surface.

However, the primary degradation pathway often involves the reaction of these charge carriers with water and oxygen molecules to produce other ROS. The holes can react with water (H₂O) or hydroxide ions (OH⁻) to form hydroxyl radicals (•OH), which are extremely powerful and non-selective oxidizing agents. journals.co.za Concurrently, the electrons in the conduction band can reduce dissolved oxygen molecules to form superoxide radicals (•O₂⁻). researchgate.net These superoxide radicals can further participate in reactions that generate more hydroxyl radicals, thus amplifying the oxidative degradation process.

Influence of Catalysts and Reaction Parameters on Efficiency

The efficiency of this compound's photocatalytic degradation is highly dependent on the choice of catalyst and various operational parameters, including catalyst dosage, pH of the solution, and the initial concentration of this compound.

Catalysts: Different photocatalysts exhibit varying levels of efficiency. For example, pristine Aeroxide P25 TiO₂ (ATiO₂) has shown about 14% higher fractional conversion of this compound compared to pristine Sachtleben Hombikat UV100 TiO₂ (HTiO₂) after 240 minutes of irradiation. uni-hannover.de The development of composite or doped catalysts often leads to superior performance. A ZnO/g-C₃N₄ heterojunction photocatalyst demonstrated excellent photodegradation performance, with superoxide radicals being the primary reactive species. researchgate.net Similarly, carbon-modified titanium oxide (CM-n-TiO₂) nanoparticles have shown significantly higher photocatalytic efficiency for this compound degradation in seawater under natural sunlight compared to unmodified TiO₂. scirp.orgscirp.org The enhancement is often attributed to better absorption in the visible light range, a narrower band gap, and more efficient generation of electron-hole pairs. researchgate.net

Catalyst Dosage: The amount of catalyst used is a critical parameter. Increasing the catalyst dosage generally increases the number of active sites available for the reaction, leading to a higher degradation rate. researchgate.netekb.eg However, beyond an optimal concentration, the efficiency can decrease. This is because an excessive amount of catalyst particles can lead to a turbid solution, which blocks light penetration and causes light scattering, thereby reducing the catalyst's surface area that is illuminated. ekb.egorientjchem.org For instance, one study found the optimal dose for ZnO nanoparticles to be 0.8 g/L for this compound removal. orientjchem.org Another study observed increased photodegradation of this compound with an increase in catalyst dose from 25 to 100 mg, but noted that higher doses of ZnO NPs (666.666 mg/L) made the solution turbid and blocked UV irradiation. researchgate.netekb.eg

pH: The pH of the aqueous solution plays a crucial role as it affects the surface charge of the photocatalyst and the production of hydroxyl radicals. journals.co.za The effect of pH can vary depending on the specific catalyst used. For a ZnO/g-C₃N₄ photocatalyst, the highest degradation rate was observed in an acidic medium (pH = 3). researchgate.net Conversely, with ZnO nanoparticles, the optimal photodegradation of this compound was achieved at pH 12. ekb.egekb.eg For periwinkle shell ash (PSA) as a catalyst, the degradation percentage increased with pH up to a maximum at pH 9, after which it decreased. journals.co.za This decrease at higher pH values can be attributed to the accelerated consumption of hydroxyl radicals and competition for adsorption sites between hydroxyl ions and the electron-rich this compound molecules. journals.co.za

Initial this compound Concentration: The degradation efficiency is also influenced by the initial concentration of this compound. Generally, the removal efficiency decreases as the initial concentration of the pollutant increases. orientjchem.org This is because at a fixed catalyst dose and light intensity, the number of generated ROS is constant. A higher concentration of this compound molecules competes for these limited reactive species and active sites on the catalyst surface, leading to a lower degradation rate per molecule. journals.co.zaorientjchem.org

Table 1: Influence of Reaction Parameters on this compound Photocatalytic Degradation

ParameterCatalystOptimal ConditionObserved EffectSource
Catalyst Dosage ZnO/g-C₃N₄100 mgIncreased efficiency up to 100 mg researchgate.net
ZnO NPs0.8 g/LEfficiency increased up to 0.8 g/L, then decreased orientjchem.org
ZnO NPs444.44 mg/LOptimal dose for highest photodegradation rate ekb.egekb.eg
pH ZnO/g-C₃N₄3Highest degradation rate in acidic medium researchgate.net
ZnO NPs12Highest photodegradation rate in basic medium ekb.egekb.eg
Periwinkle Shell Ash9Degradation increased up to pH 9, then decreased journals.co.za
Initial Conc. ZnO25 mg/LHigher removal efficiency at lower concentrations orientjchem.org
Periwinkle Shell Ash25 mg/L~90% degradation, reduced to ~60% at 150 mg/L journals.co.za

Hydrogen Production from this compound Photocatalysis

The photocatalytic degradation of this compound can be coupled with the production of hydrogen (H₂), offering a dual benefit of water decontamination and sustainable energy generation. mdpi.com This process, known as photocatalytic reforming, utilizes the electrons generated during the photocatalytic process to reduce protons (H⁺) to molecular hydrogen.

The efficiency of hydrogen production is highly dependent on the photocatalyst used and the presence of co-catalysts. Studies have shown that pristine TiO₂ catalysts, while capable of degrading this compound, exhibit negligible activity for H₂ formation. uni-hannover.demdpi.com However, the addition of a co-catalyst, such as platinum (Pt), can significantly enhance hydrogen evolution. Pt nanoparticles deposited on the surface of the photocatalyst act as electron scavengers, trapping the photogenerated electrons and providing active sites for the reduction of protons to hydrogen. mdpi.com

The choice of TiO₂ material and the amount of Pt loading are critical. For instance, a 0.5 wt% Pt-loaded Hombikat UV100 TiO₂ (Pt-HTiO₂) catalyst was found to not only increase the fractional conversion of this compound but also produce a measurable amount of H₂. uni-hannover.demdpi.com Interestingly, increasing the Pt content beyond this optimal ratio led to a decrease in both this compound degradation and hydrogen production. uni-hannover.de In contrast, for Aeroxide P25 TiO₂ (ATiO₂), platinization actually decreased the this compound conversion, although it was essential for H₂ evolution. uni-hannover.de This suggests that on ATiO₂, Pt nanoparticles may also act as recombination centers for the photogenerated charge carriers. mdpi.com

Furthermore, modifying the photocatalyst with other materials can also promote hydrogen production. Carbon-modified titanium oxide (CM-n-TiO₂) nanoparticles have been successfully used for the simultaneous degradation of this compound and production of hydrogen from seawater under natural sunlight. scirp.orgscirp.org

Bioremediation Strategies

Bioremediation presents an environmentally friendly and cost-effective approach for the cleanup of this compound-contaminated sites. nih.gov This technology utilizes the metabolic capabilities of microorganisms to degrade or transform this compound into less toxic compounds. nih.govfrontiersin.org Several bioremediation strategies have been investigated, including natural attenuation, biostimulation, and bioaugmentation. sciepub.com

Natural Attenuation: This strategy relies on the intrinsic capabilities of the indigenous microbial populations at a contaminated site to degrade this compound without any external intervention. sciepub.comdergipark.org.tr

Biostimulation: This approach involves the addition of nutrients, such as nitrogen and phosphorus, to the contaminated environment to stimulate the growth and activity of the native this compound-degrading microorganisms. sciepub.comdergipark.org.tr By providing essential nutrients, the rate and extent of biodegradation can be significantly enhanced. dergipark.org.tr

Bioaugmentation: This strategy involves the introduction of specific, pre-selected microbial strains or consortia with a high capacity for this compound degradation into the contaminated site. sciepub.com This is particularly useful when the indigenous microbial population lacks the necessary degradative capabilities. Numerous bacterial species, including those from the genera Pseudomonas, Alcaligenes, Aeromonas, Micrococcus, and Serratia, have been identified as effective this compound degraders. nih.govsciepub.com

A comparative study on these strategies for soil contaminated with this compound revealed their varying degrees of effectiveness. After a four-week period, the percentage of this compound degradation was as follows:

Natural Attenuation: 44%

Biostimulation: 69.5%

Bioaugmentation: 77.5%

Combined Biostimulation and Bioaugmentation: 85% sciepub.com

These results indicate that while natural processes contribute to some degradation, active interventions like biostimulation and bioaugmentation, especially when combined, lead to a much more efficient cleanup. sciepub.com The highest degradation rates and lowest half-life times for this compound were observed with the combined strategy, highlighting its superior effectiveness. sciepub.com

Water Treatment Technologies for this compound Removal

Due to its potential toxicity, the removal of this compound from water sources is a significant environmental concern. researchgate.net Several water treatment technologies have been employed to address this issue, with activated carbon filtration and advanced oxidation processes (AOPs) being prominent methods. researchgate.netiwaponline.com

Activated Carbon Filtration

Activated carbon (AC) is a highly effective adsorbent for removing this compound from water due to its extremely porous structure and large surface area. The adsorption process involves the physical binding of this compound molecules onto the surface of the activated carbon. The effectiveness of AC depends on its physical properties, such as surface area and pore size distribution, as well as operational conditions like pH and contact time. x-mol.net

Different types of activated carbons, derived from various raw materials like coal or sawdust, have been successfully used for this compound removal. x-mol.netnih.gov For instance, activated carbon synthesized from sawdust demonstrated a high surface area of over 1400 m²/g and proved to be an efficient adsorbent for this compound. x-mol.net Studies have shown that the adsorption process is often influenced by the pH of the water, with some activated carbons showing higher effectiveness at specific pH values. For example, one study found that adsorption of this compound onto sawdust-derived activated carbon increased with pH up to 2.0, after which it decreased. researchgate.net The efficiency of removal generally increases with the dose of activated carbon, up to an optimal point. nih.gov

Table 2: Adsorption Capacities of Activated Carbons for this compound

Activated Carbon TypeAdsorption Capacity (Static, mg/g)Adsorption Capacity (Dynamic, mg/g)Source
AG-5 (Coal-based)24.5785.63 nih.govresearchgate.net
DTO (Coal-based)30.2894.54 nih.govresearchgate.net

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants by oxidizing them through reactions with highly reactive species, primarily hydroxyl radicals (•OH). wikipedia.orgmembranechemicals.com AOPs are particularly effective for degrading persistent and toxic compounds like this compound. wikipedia.orgmembranechemicals.com These processes can convert contaminants into more stable and less harmful inorganic compounds such as water and carbon dioxide. wikipedia.org

There are various types of AOPs, often involving combinations of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light. wikipedia.org Examples include:

UV/H₂O₂: The photolysis of hydrogen peroxide by UV light generates hydroxyl radicals, which then oxidize this compound. iwaponline.com

Photocatalysis: As discussed in section 4.2.2, this involves a semiconductor catalyst (like TiO₂ or ZnO) and a light source to generate ROS. iwaponline.com

Sonolysis: This method uses ultrasound to create acoustic cavitation, which can lead to the formation of radicals and the degradation of pollutants. iwaponline.com

Fenton and Photo-Fenton Processes: These use iron salts and hydrogen peroxide to produce hydroxyl radicals. nih.gov

AOPs have been shown to be effective in removing this compound from water. For example, various AOPs, including photocatalysis and Fenton-based processes, successfully removed this compound from a synthetic produced water matrix. nih.gov Hybrid techniques, such as combining sonochemistry with other AOPs, are also being utilized to enhance degradation efficiency. iwaponline.com

Reverse Osmosis (Emerging Research)

Reverse osmosis (RO) is a pressure-driven membrane separation technology that has been recognized as an effective method for removing a wide range of contaminants from water, including dissolved salts, ions, and organic molecules. arcjournals.org In this process, external pressure is applied to overcome the natural osmotic pressure, forcing the solvent (water) to move from a region of high solute concentration to a region of low solute concentration through a semi-permeable membrane. arcjournals.org The membranes used are typically dense, nonporous, or composite, allowing for the separation of solutes based on a diffusion mechanism. jwent.net While highly effective for desalination, emerging research is exploring its application and limitations in removing specific, persistent organic micropollutants like this compound from various water sources. aip.orgajol.info

The rejection of neutral organic compounds like this compound by RO membranes is governed by several mechanisms, primarily steric hindrance (size exclusion) and physicochemical interactions between the solute and the membrane surface. csmfilter.com The transport of these compounds can be influenced by their molecular properties (size, shape, polarity) and the membrane's characteristics (pore size, material, surface charge, hydrophobicity). csmfilter.comrsc.org For non-electrolyte organics, separation efficiency is often controlled by the molecular dynamic size, with larger molecules showing higher rejection rates. jwent.net However, some studies have noted that the removal of more hydrophobic compounds like this compound can be less efficient compared to other micropollutants. nih.gov This suggests that solute-membrane interactions, potentially facilitating transport through the membrane, can play a significant role. csmfilter.com

Research into the efficacy of membrane-based processes for the removal of polycyclic aromatic hydrocarbons (PAHs) has shown varied results. While nanofiltration (NF) has demonstrated high removal rates for this compound (95% in one study), the performance of RO can be influenced by operational conditions and the specific membrane used. mdpi.com Some findings indicate that while RO is generally effective, it may not be an absolute barrier for PAHs under certain conditions, particularly at higher influent concentrations. rsc.org

Recent advancements have focused on low-pressure reverse osmosis (LPRO), which offers potential energy savings. rsc.org Studies integrating LPRO with pretreatment methods have shown promising results. For instance, an integrated system using electrocoagulation (EC) followed by an LPRO membrane effectively removed this compound and dimethylthis compound, preventing secondary contamination from intermediates formed during the EC treatment. rsc.org

Table 1: Research Findings on this compound and PAH Removal by Membrane Processes

Membrane ProcessTarget Compound(s)Key FindingsReference
Nanofiltration (NF)This compoundAchieved 95% removal in an acidic solution. mdpi.com
Reverse Osmosis (RO)This compound, EthylbenzeneFound to be less efficiently removed compared to other micropollutants due to its hydrophobic nature. nih.gov
Low-Pressure Reverse Osmosis (LPRO)This compound, Dimethylthis compoundEffectively removed these compounds, preventing secondary contamination from pretreatment intermediates. rsc.org
ROVarious PAHsAchieved 59% to 72% removal efficiency for 16 PAHs from municipal landfill leachate. mdpi.com
ROTotal Organic Carbon (TOC)RO membrane with a MWCO of 110 Da removed 92% of TOC from paper-making mill wastewater. rsc.org
LPROTotal Organic Carbon (TOC)LPRO membrane with a MWCO of 95 Da removed 96% of TOC from paper-making mill wastewater. rsc.org

Table 2: Performance of Integrated Systems for Organic Pollutant Removal

Integrated SystemTarget Pollutant/ParameterPerformance OutcomeReference
RO followed by Activated CarbonOrganic MicropollutantsThe combined application results in the removal of a large part of emerging organic micropollutants. nih.gov
Electrocoagulation (EC) - LPROTotal PAHsEC pretreatment removed 75% of PAHs; the subsequent LPRO removed remaining this compound and dimethylthis compound. rsc.org
Ozonation - ROColor and SaltsAchieved 60-65% efficiency in water recovery and salt rejection. mdpi.com
UV/TiO₂ plus BiodegradationDissolved Organic Carbon (DOC) in RO RetentateRepresents a 91% removal of DOC. researchgate.net
O₃-assisted UV-Fenton - Biological Activated Carbon (BAC)Chemical Oxygen Demand (COD) in RO ConcentrateAchieved up to 80.1% COD removal efficiency. nih.gov

The development of novel membrane materials is another key area of emerging research. For example, polysulfonamide (PSA) membranes are being investigated as a potential material for RO due to their chemical stability and acid-resistance, which could offer advantages over traditional polyamide membranes in certain industrial wastewater treatment applications. researchgate.net

Computational and Theoretical Studies

Quantum Chemical Approaches

Quantum chemical approaches are fundamental in elucidating the electronic structure and properties of molecules like naphthalene (B1677914). These computational methods allow for the detailed investigation of molecular geometries, orbital energies, and spectroscopic characteristics from first principles.

Density Functional Theory (DFT) has become a principal method for studying the molecular structure and electronic properties of this compound and its derivatives. researchgate.netuobabylon.edu.iqutq.edu.iq This approach is favored for its balance of computational cost and accuracy. Theoretical studies frequently employ DFT to calculate optimized molecular structures, total energies, electronic states, and other key parameters. uobabylon.edu.iqutq.edu.iqnih.gov The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is one of the most commonly used hybrid functionals for these calculations, often paired with basis sets like 6-31G(d,p) or TZVP. uobabylon.edu.iqnih.govacs.org

DFT calculations have been successfully used to optimize the geometry of the this compound molecule, with results showing good agreement with experimental data. uobabylon.edu.iq The method is also applied to explore the effects of substituent groups on the this compound ring's electronic and structural properties. researchgate.net Furthermore, DFT is utilized to investigate reaction pathways, such as the formation of this compound from the reaction of a phenyl radical with vinylacetylene, by calculating the structures of minima and saddle points on the potential energy surface. nih.govacs.org Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, reveals that the bonding in this compound is dominated by delocalized pi bonds formed by the overlap of carbon p orbitals. samipubco.com

Hartree-Fock (HF) theory is another foundational ab initio quantum chemistry method used to study this compound. tcd.ie It approximates the many-electron wavefunction as a single Slater determinant, providing a basis for more complex and accurate methods. tcd.iecore.ac.uk HF calculations have been used to determine the ground-state wavefunction and energy of this compound. tcd.ie

In comparative studies, HF and DFT methods are often employed to analyze the structure and characteristics of this compound. samipubco.comsamipubco.com For instance, both methods have been used to calculate frontier molecular orbital energies and thermochemical properties. samipubco.comtcd.iesamipubco.com While both methods can provide valuable insights, they have different levels of approximation. For example, in calculating the enthalpy of combustion for this compound, both DFT and HF methods have been utilized and their results compared against experimental values. tcd.ie Studies have also noted differences in predictions between the two theories; for instance, DFT calculations indicated the lowest energy excited state of this compound is a singlet state, whereas HF calculations predicted it to be a triplet state. samipubco.com The computational time for HF calculations on this compound has also been a subject of study, with the evaluation of electron repulsion integrals being the most time-consuming step. researchgate.net

The choice of basis set is a critical aspect of quantum chemical calculations for this compound, as it directly influences the accuracy of the results. A basis set is a set of mathematical functions used to construct the molecular orbitals. Various basis sets have been employed in the study of this compound, with the selection depending on the property being investigated and the desired balance between accuracy and computational expense.

Commonly used basis sets in DFT and HF studies of this compound include the Pople-style basis sets, such as 3-21G, 6-31G, 6-31G(d,p), and 6-311G. uobabylon.edu.iqsamipubco.comsamipubco.com For higher accuracy, correlation-consistent basis sets like aug-cc-pVQZ are utilized. samipubco.comsamipubco.com The addition of polarization functions (e.g., 'd,p') and diffuse functions (e.g., '+', 'aug-') is important for accurately describing the electron distribution, particularly for anions and excited states. For example, studies on this compound···(H₂X) clusters have used the 6-31+G* and AVDZ basis sets to properly account for intermolecular interactions. acs.org

Research has shown that the choice of basis set significantly affects calculated properties. In one study examining this compound with various basis sets (aug-cc-pVQZ, 3-21G, 6-31G, 6-311G, and SDD), the aug-cc-pVQZ basis set yielded the highest HOMO energy. samipubco.comsamipubco.com For the prediction of specific properties like NMR chemical shifts, specialized basis sets or optimization procedures are sometimes required to achieve results that closely match experimental data. conicet.gov.ar

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the chemical reactivity, stability, and electronic properties of this compound. samipubco.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key parameter that relates to the molecule's excitability and kinetic stability. researchgate.netsamipubco.com A large gap suggests high stability, while a small gap indicates that electrons can be more easily excited, making the molecule more reactive. researchgate.netsamipubco.com

Numerous computational studies have calculated the HOMO and LUMO energies and the corresponding energy gap for this compound using both DFT and HF theories with various basis sets. samipubco.comsamipubco.com DFT calculations with the B3LYP functional and the 6-31G(d) basis set computed a HOMO-LUMO gap of 4.83 eV for this compound. rsc.org Another study using the DFT/aug-cc-pVQZ level of theory reported a gap of 4.75 eV, which was in good agreement with other recent DFT (4.71 eV) and TD-DFT (4.74 eV) investigations. samipubco.comsamipubco.comsamipubco.com In general, the molecular orbital density in both HOMO and LUMO orbitals is delocalized across the carbon backbone of the this compound ring. researchgate.net

Calculated HOMO, LUMO, and Energy Gap Values for this compound
Method/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Source
DFT/aug-cc-pVQZ-6.13-1.384.75 samipubco.comsamipubco.com
DFT/B3LYP/6-31G(d)Not SpecifiedNot Specified4.83 rsc.org
HF/6-31G-5.82Not SpecifiedNot Specified samipubco.comsamipubco.com
DFT/B3LYP/6-31(d,p)Not SpecifiedNot Specified4.821 researchgate.net

DFT calculations are widely used to predict the thermochemical and optical properties of this compound. samipubco.comsamipubco.comsamipubco.com Thermochemical properties, such as the enthalpy of formation and heat of combustion, can be calculated and compared with experimental values to validate the computational methods. tcd.ie For instance, the enthalpy of combustion for this compound was estimated using both DFT and HF methods, with the DFT value calculated as 4622.45 kJ/mol, compared to an experimental value of 5154 kJ/mol. tcd.ie

Optical properties are derived from the electronic structure and are investigated using methods like Time-Dependent DFT (TD-DFT). These calculations provide insights into the electronic absorption spectra, including excitation energies and oscillator strengths. mdpi.cominformahealthcare.com TD-DFT calculations on this compound have been used to assign its absorption bands and to understand the nature of its singlet and triplet excited states. mdpi.com The calculated HOMO-LUMO gap is also related to the optical properties, with studies reporting an optical band gap determined via DFT. samipubco.comsamipubco.com For example, the lowest singlet vertical excitation energies for this compound have been computed, providing a theoretical basis for interpreting its UV-Vis spectrum. mdpi.com

Calculated Thermochemical Data for this compound
PropertyCalculated Value (kJ/mol)MethodExperimental Value (kJ/mol)Source
Enthalpy of Combustion4622.45DFT5154 tcd.ie
Enthalpy of CombustionNot Specified in SourceHF5154 tcd.ie

Quantum chemical calculations are a powerful tool for predicting the NMR spectra of molecules, which helps in structure elucidation and the assignment of experimental signals. samipubco.comsamipubco.com For this compound, theoretical ¹H and ¹³C NMR chemical shifts are typically calculated using DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. samipubco.comsamipubco.com This approach accounts for the magnetic field dependence of the atomic orbitals.

Calculations have been performed to predict the chemical shifts for the different carbon and proton environments in the this compound molecule. samipubco.comsamipubco.com Theoretical ¹³C-NMR analysis using the GIAO method predicted resonance signals at 57.41 ppm (for C4, C9), 60.40 ppm (for C3, C5, C8, C10), and 62.46 ppm (for C1, C2, C6, C7) in the gas phase. samipubco.com Theoretical ¹H-NMR spectra were also estimated, with predicted proton resonance signals around 24 ppm in the gas phase. samipubco.com While there is a significant difference between gas-phase theoretical values and solution-phase experimental values, the relative ordering of the shifts is often correctly predicted. samipubco.comacs.org For this compound, DFT calculations have been shown to correctly model the ordering of ¹³C chemical shifts, which appear experimentally at 125.9 ppm, 128.6 ppm, and 133.6 ppm. acs.orgresearchgate.net

Theoretical and Experimental NMR Chemical Shifts (ppm) for this compound
NucleusPositionTheoretical Value (Gas Phase, DFT/GIAO)Experimental ValueSource
¹³CC1, C4, C5, C857.41 (C4), 62.46 (C1)128.6 samipubco.comresearchgate.net
¹³CC2, C3, C6, C760.40 (C3), 62.46 (C2,C6,C7)125.9 samipubco.comresearchgate.net
¹³CC4a, C8a (bridgehead)57.41 (C9 in source)133.6 samipubco.comresearchgate.net
¹Hα (1, 4, 5, 8)~24.87.67 samipubco.comresearchgate.net
¹Hβ (2, 3, 6, 7)~24.77.32 samipubco.comresearchgate.net

Nucleus Independent Chemical Shift (NICS) Indices for Aromaticity Assessment

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic molecule. wikipedia.org It involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of a ring (a "ghost atom"). kiku.dkscielo.org.mx A negative NICS value indicates aromaticity, signifying a diatropic ring current, while a positive value suggests antiaromaticity, indicating a paratropic ring current. wikipedia.orgkiku.dk

For polycyclic aromatic hydrocarbons (PAHs) like this compound, NICS values are calculated for each ring to assess local aromaticity. wikipedia.orgrsc.org The NICS(0) value is calculated at the center of the ring, and NICS(1) is calculated 1 Å above the ring plane to minimize perturbations from the molecular structure. rsc.org

In the case of this compound, both rings exhibit negative NICS values, confirming their aromatic character. kiku.dk The NICS values for this compound are slightly less negative than those for benzene (B151609), suggesting a slight reduction in aromaticity per ring compared to the single-ring benzene molecule. rsc.org This is consistent with Clar's rule, which describes the distribution of π-electrons in PAHs. rsc.org The delocalization of electrons in this compound results in a diatropic ring current when an external magnetic field is applied, a hallmark of aromaticity. wikipedia.org

Table 1: Comparison of NICS(0) and NICS(1) values for Benzene and this compound

CompoundRingNICS(0) (ppm)NICS(1) (ppm)
Benzene1-9.7-10.4
This compound1 (fused)-7.9-9.9
This compound2 (fused)-7.9-9.9

Data sourced from theoretical calculations and may vary slightly depending on the computational method used. kiku.dkrsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the electronic structure of molecules. nih.govresearchgate.neticm.edu.pl It provides a detailed picture of the bonding and antibonding interactions within a molecule by transforming the complex molecular orbitals into a more intuitive, localized Lewis-like structure. dergipark.org.tr

For this compound, NBO analysis reveals the stability arising from the delocalization of π-electrons across the fused ring system. nih.gov The analysis shows strong interactions between the filled π-bonding orbitals and the empty π*-antibonding orbitals, which is characteristic of aromatic systems. nih.govicm.edu.pl This delocalization of electron density is a key factor contributing to the thermodynamic stability of this compound. nih.gov

NBO analysis can also quantify the energy of these interactions, often referred to as E(2) stabilization energies. researchgate.net In this compound and its derivatives, significant stabilization energies are observed due to the π -> π* interactions, confirming the presence of intramolecular charge transfer (ICT) and extensive electron delocalization within the molecule. nih.govresearchgate.net The analysis of the electron density in the π and σ antibonding orbitals provides quantitative evidence for these stabilizing hyperconjugative interactions. nih.gov

Reaction Kinetics and Dynamics Simulations

Theoretical simulations of reaction kinetics and dynamics provide insights into the mechanisms and rates of chemical reactions involving this compound. These studies are crucial for understanding its formation in combustion processes and its degradation in the atmosphere.

Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) Theory

Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory are fundamental frameworks for calculating the rate constants of chemical reactions. researchgate.netacs.org TST is used to estimate rate constants for bimolecular reactions, while RRKM theory is applied to unimolecular reactions, particularly those that are dependent on pressure and internal energy. acs.orgacs.orguoa.gr

These theories have been extensively applied to study the oxidation of this compound, for instance, by hydroxyl (OH) radicals. acs.orgnih.govresearchgate.net In such reactions, TST can be used to calculate the rate constants for the initial addition of the OH radical to the this compound ring. researchgate.netuhasselt.be RRKM theory is then employed to model the subsequent unimolecular dissociation or isomerization steps of the resulting adduct. acs.orgresearchgate.netresearchgate.net

Studies on the reaction of this compound with OH radicals have shown that the transition state approximation can break down at ambient pressure for some reaction steps, highlighting the importance of pressure-dependent RRKM calculations. acs.orgnih.govresearchgate.net These calculations have demonstrated that at lower temperatures, the formation of 1-naphthol (B170400) is the most favorable pathway. acs.orgnih.govresearchgate.net

Canonical Variational Transition-State Theory (CVT)

Canonical Variational Transition-State Theory (CVT) is an extension of TST that variationally minimizes the calculated rate constant by optimizing the position of the transition state along the reaction path. mdpi.comnih.govresearchgate.net This method often includes corrections for quantum mechanical tunneling, such as the small curvature tunneling (SCT) contribution, which is important for reactions involving the transfer of light atoms like hydrogen. mdpi.comnih.govnih.gov

CVT/SCT calculations have been instrumental in investigating the formation mechanisms of polychlorinated naphthalenes (PCNs) from precursors like chlorophenols. mdpi.comnih.govnih.gov These studies have determined the rate constants for key elementary steps over a wide range of temperatures (e.g., 600–1200 K). mdpi.comnih.govnih.gov The results indicate that the formation pathways involving the loss of a chlorine atom are generally favored. mdpi.comnih.gov CVT has also been used to study the growth of larger PAHs from the reactions of this compound with radicals like cyclopentadienyl (B1206354) and indenyl. researchgate.netnih.gov

Theoretical Investigation of Formation Mechanisms (e.g., Polychlorinated Naphthalenes)

Computational chemistry plays a vital role in elucidating the complex formation mechanisms of this compound derivatives, such as polychlorinated naphthalenes (PCNs), which are toxic environmental pollutants. mdpi.comnih.govnih.gov These mechanisms are often difficult to study experimentally due to the high toxicity of the compounds and the transient nature of the radical intermediates involved. mdpi.comnih.gov

Quantum chemistry calculations, particularly using Density Functional Theory (DFT), are employed to map out the potential energy surfaces of the reactions leading to PCN formation. mdpi.comnih.gov These studies have investigated the formation of PCNs from the self-condensation of chlorophenoxy radicals and the cross-condensation of phenoxy radicals with chlorophenoxy radicals. semanticscholar.org The calculations help to identify the most energetically favorable reaction pathways and the key intermediates and transition states. mdpi.comnih.gov

For example, theoretical studies on the formation of PCNs from 2-chlorophenol (B165306) have shown that pathways ending in the elimination of a chlorine atom are preferred over those ending in hydrogen elimination. mdpi.comnih.gov Furthermore, it has been found that the formation potential of monochlorinated naphthalenes is greater than that of dichlorinated naphthalenes from this precursor. nih.gov These theoretical findings provide crucial data for developing models to predict and control the emission of these harmful substances from thermal and combustion processes. mdpi.comnih.govnih.gov

Table 2: Key Findings from Theoretical Investigations of PCN Formation from Chlorophenol Precursors

PrecursorKey FindingTheoretical Method
2-ChlorophenolFormation of PCNs with one chlorine atom loss is preferred. mdpi.comnih.govQuantum Chemistry (DFT), CVT/SCT
3-ChlorophenolPathways ending with Cl elimination are favored over H elimination. nih.govDFT, CVT/SCT
Phenoxy & 2-Chlorophenoxy RadicalsMain products are this compound and 1-monochlorinated this compound. semanticscholar.orgDFT, CVT/SCT
Phenoxy & 3-Chlorophenoxy RadicalsMain products are this compound and 2-monochlorinated this compound. semanticscholar.orgDFT, CVT/SCT

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are used to study the physical properties and behavior of this compound in different environments, such as in the solid state, in solution, and during phase transitions.

Reactive molecular dynamics simulations, using force fields like ReaxFF, have been used to investigate the early stages of this compound carbonization. tandfonline.com These simulations can model chemical reactions, such as condensation, pyrolysis, and hydrogen transfer, providing insights into the formation of larger carbonaceous structures from this compound molecules. tandfonline.com Studies have shown that the initial step in the coking process is often an intermolecular hydrogen transfer reaction, which initiates the formation of free radicals that then combine to form dimers and larger oligomers. tandfonline.com

Molecular dynamics simulations have also been employed to predict the crystal shape of this compound grown from solution and to study the formation of this compound particles from a supercritical solution. rsc.orgacs.org Furthermore, simulations have been used to examine the structural and dynamical properties of both crystalline and liquid this compound, including the melting process. aip.org These studies have suggested the possibility of a transient rotator phase during the melting of this compound, where rotational motion of the molecules begins before the onset of full translational diffusion. aip.org

Adsorption Processes on Metal Surfaces (Corrosion Inhibition)

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become instrumental in elucidating the mechanisms of corrosion inhibition by organic molecules. These methods provide a molecular-level understanding of the adsorption of inhibitor molecules onto metal surfaces, a critical step in preventing corrosion. For this compound and its derivatives, these studies have revealed significant insights into their protective capabilities on various metal surfaces, most notably iron and steel.

The inhibitive action of this compound-based compounds is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is facilitated by the presence of the π-electron system of the this compound rings and the electron-donating or -accepting nature of various functional groups attached to the this compound core.

Research has shown that the orientation of the adsorbed this compound molecule and the strength of its interaction with the metal surface are key determinants of its inhibition efficiency. DFT calculations have been employed to study the adsorption behavior of aromatic molecules like this compound on different crystallographic facets of iron, such as {110}, {100}, and {211}. cam.ac.uk These studies help identify the most energetically favorable adsorption sites and geometries. For instance, sites that allow for a centered, flat orientation over hollow-like surface areas are generally preferred. cam.ac.uk

The electronic properties of this compound derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in the adsorption process. A higher HOMO energy indicates a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing the adsorption strength and forming a more stable protective layer. researchgate.net Conversely, a lower LUMO energy suggests a greater capacity to accept electrons from the metal surface. jeires.com The energy gap between HOMO and LUMO (ΔE) is also a significant indicator of a molecule's reactivity and, consequently, its potential as a corrosion inhibitor. rsc.orgdergipark.org.tr

Several studies have investigated the corrosion inhibition performance of various this compound derivatives on iron and steel surfaces. For example, a study on a series of amide-containing compounds with this compound and benzene moieties found that the this compound derivatives exhibited higher inhibition efficiencies, which was attributed to the extended planar aromatic system of the this compound moiety, allowing for greater interaction with the metal surface. rsc.orgrsc.org Another study focused on (E)-1-(phenyldiazenyl)naphthalen-2-ol (EPNO) as a corrosion inhibitor for carbon steel in an acidic medium, reporting a maximum inhibition efficiency of 91.7% at a concentration of 10⁻³ M. ijcsi.proresearchgate.net The adsorption of EPNO on the carbon steel surface was found to follow the Langmuir isotherm model. ijcsi.proresearchgate.net

Furthermore, research on this compound-1-thiocarboxamide demonstrated its strong binding to the iron surface through the formation of chemical bonds between its sulfur, nitrogen, and carbon atoms and the iron surface atoms, resulting in a highly impermeable protective layer. epo.org This compound showed an impressive inhibition efficiency of approximately 94-100% for mild steel in 1 M HCl. epo.org

Computational studies on various 4-aminothis compound derivatives on the Fe(111) surface have highlighted the significant impact of different functional groups on their corrosion inhibition properties. jeires.comjeires.comresearchgate.net For instance, 4-Amino-naphthalene-1-ol (4ANO) was found to exhibit strong corrosion inhibition due to its favorable interaction and high binding energy with the iron surface. researchgate.netjeires.comresearchgate.net In contrast, derivatives like 4-Amino-2H-naphthalene-1-one (4AHN) and 4-Amino-2H-naphthalene-1-thione (4AHT) showed weaker inhibition effects. researchgate.netjeires.comresearchgate.net

A theoretical comparison between this compound and tetralin indicated that this compound possesses a more potent inhibitory effect due to the higher negative charge density at the center of the molecule, which facilitates stronger adsorption onto the metal surface. dergipark.org.tr

The following tables present a summary of research findings from various computational and experimental studies on the corrosion inhibition properties of this compound and its derivatives.

Table 1: Inhibition Efficiency of this compound Derivatives on Steel

InhibitorMetalCorrosive MediumInhibition Efficiency (%)Reference
This compound-1-thiocarboxamideMild Steel1 M HCl~94-100 epo.org
(E)-1-(phenyldiazenyl)naphthalen-2-ol (EPNO)Carbon Steel1 M HCl91.7 ijcsi.proresearchgate.net
Amide-containing this compound derivatives (naphthamide 6C–9C)Mild Steel1.0 M H₂SO₄Up to 80 rsc.org

Table 2: Theoretical Parameters for this compound Derivatives as Corrosion Inhibitors on Fe(111) Surface

DerivativeHOMO Energy (eV)LUMO Energy (eV)FindingReference
4-Amino-naphthalene-1-ol (4ANO)--Exhibited strong corrosion inhibition properties with high binding energy. researchgate.netjeires.comresearchgate.netjeires.com
This compound-4-diamine (N4D)--Showed promising corrosion inhibition capabilities. researchgate.netjeires.comresearchgate.netjeires.com
4-Amino-naphthalene-1-carboxylic acid (4ANC)--Showed promising corrosion inhibition capabilities. researchgate.netjeires.comresearchgate.netjeires.com
4-Amino-2H-naphthalene-1-one (4AHN)--Displayed relatively weaker inhibition effects. researchgate.netjeires.comresearchgate.netjeires.com
4-Amino-2H-naphthalene-1-thione (4AHT)--Displayed relatively weaker inhibition effects. researchgate.netjeires.comresearchgate.netjeires.com

Materials Science and Advanced Applications of Naphthalene Derivatives

Organic Electronics and Optoelectronic Devices

Naphthalene (B1677914) derivatives, particularly this compound Diimides (NDIs), have become cornerstone materials in the field of organic electronics. acs.orgresearchgate.net Their robust, planar, and electron-deficient aromatic structure provides high electron affinity, chemical and thermal stability, and excellent charge carrier mobility, making them ideal candidates for a range of optoelectronic applications. thieme-connect.deresearchgate.netrsc.org The ease with which their molecular structure can be modified at both the imide nitrogen and the this compound core allows for precise tuning of their electronic and optical properties. acs.orgossila.com

This compound diimides (NDIs) are a prominent class of n-type (electron-transporting) organic semiconductors. frontiersin.orgresearchgate.net Their efficacy stems from the inherent electron-deficient nature of the this compound core, which is further amplified by the two strongly electron-withdrawing imide groups. ossila.com This structure results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient electron injection and transport. acs.org NDIs are known for their high chemical, thermal, and oxidative stability, which is crucial for the operational lifetime of electronic devices. rsc.orgmdpi.com

The planar geometry of the NDI core promotes strong intermolecular π-π stacking interactions, which creates pathways for efficient charge transport through the material in the solid state. ossila.com Unlike many other organic semiconductors, NDIs can be processed using solution-based techniques, which is advantageous for creating large-area and flexible electronic devices. x-mol.net Furthermore, many NDI derivatives are colorless, making them suitable for use in transparent electronics. mdpi.com The versatility in functionalization at the imide nitrogen positions and the aromatic core allows for fine-tuning of solubility, molecular packing, and electronic properties to meet the specific demands of various devices. rsc.org

The electronic properties of NDI-based materials, specifically their electron affinity and charge carrier mobility, are critical to their performance in devices. Electron affinity, often correlated with the LUMO energy level, determines the ease of electron injection. NDIs possess high electron affinities, with LUMO levels typically in the range of -3.8 to -4.1 eV, which enables stable n-type behavior, even in air. swinburne.edu.auntu.edu.sg Core substitution with electron-withdrawing groups can further lower the LUMO energy level; for instance, monolateral sulfur-heterocycle fused cNDIs exhibit LUMO levels around -4.0 eV. acs.org

Charge carrier mobility (µ) is a measure of how quickly an electron can move through the semiconductor material. NDI-based materials have demonstrated some of the highest electron mobilities among organic semiconductors. autm.net Mobilities can vary significantly depending on the specific molecular structure, side-chain engineering, thin-film processing conditions, and the resulting solid-state packing. researchgate.net For example, N,N′-dicyclohexyl-2,6-naphthalene NDI has shown an electron mobility as high as 6 cm² V⁻¹ s⁻¹. mdpi.com Introducing different linkers between NDI units or modifying side chains can dramatically influence molecular orientation and crystallinity, thereby affecting mobility. x-mol.netresearchgate.net P(NDI2OD-TVT), a polymer incorporating a thienylene-vinylene-thienylene (TVT) unit, exhibits an exceptionally high electron mobility of 2.31 cm² V⁻¹ s⁻¹ due to its enhanced coplanarity and strong intermolecular interactions that facilitate 3D charge transport. acs.org

NDI DerivativeReported Electron Mobility (µe) (cm² V⁻¹ s⁻¹)Notes
N,N′-bis(cyclohexyl)this compound-1,4,5,8-bis(dicarboximide) (DCy-NDI)12Evaluated by TRMC@Interfaces technique. nih.gov
N,N′-dicyclohexyl-2,6-naphthalene NDI6OFET-based measurement. mdpi.com
Core-expanded NDI with 1,3-dithiole annulation3.50Solution-processed n-channel OTFTs. swinburne.edu.au
P(NDI2OD-TVT)2.31Polymer with thienylene-vinylene-thienylene linker. acs.org
Ambipolar NDI-π-NDI (Compound 5)1.23OFET measurement. researchgate.net
NDI-FAN0.22Vacuum evaporated OFET with ODPA treatment. researchgate.net
Dithiazole-fused NDI (trans 50)0.15Thin-film OFET. swinburne.edu.au
PNDI-VSV0.7Polymer with vinylene-selenophene-vinylene linker. nih.gov
N,N′-dioctyl this compound diimide (NDIC8)53.4 × 10⁻⁴Pure NDIC8 film. frontiersin.org

NDI derivatives are widely used as the active n-type semiconductor layer in Organic Field-Effect Transistors (OFETs). researchgate.netx-mol.net In an OFET, the NDI-based layer forms a channel where electron accumulation and transport are controlled by a gate voltage. The performance of these transistors is characterized by the electron mobility (µe) and the on/off current ratio (I_on/I_off), which signifies the device's switching capability. researchgate.net

Researchers have achieved high-performance n-channel OFETs using various NDI-based small molecules and polymers. mdpi.comresearchgate.net For instance, vacuum-evaporated thin films of halogenated NDI derivatives have yielded electron mobilities up to 0.22 cm²V⁻¹s⁻¹ with high on/off ratios in air. researchgate.net Solution-processed OFETs based on a this compound diimide small molecule with a thienothiophene linker (NDI-TT-NDI) showed electron mobilities up to 0.032 cm²V⁻¹s⁻¹ and a high on/off ratio of 1.0 × 10⁷ after thermal annealing, which improved the molecular ordering and crystallinity of the film. x-mol.net The hysteresis effect, an undesirable shift in threshold voltage, can also be controlled through molecular design; introducing OCF₃ groups into the side chains of an NDI derivative resulted in OFETs with negligible hysteresis by promoting uniform film formation and reducing moisture absorption. aip.org

NDI DerivativeElectron Mobility (µe) (cm² V⁻¹ s⁻¹)On/Off Ratio (I_on/I_off)Fabrication Method
N,N′-dicyclohexyl-2,6-naphthalene NDI6-- mdpi.com
P(NDI2OD-TVT)2.31-- acs.org
Ambipolar NDI-π-NDI (Compound 5)1.23-- researchgate.net
NDI-FAN0.22-Vacuum Evaporation researchgate.net
NDI-TT-NDI0.0321.0 × 10⁷Solution-Processable x-mol.net
NDI-BTH28.64 x 10⁻⁴-Annealed at 140 °C ntu.edu.sg

In the realm of organic photovoltaics (OPVs), NDIs have emerged as a leading class of non-fullerene acceptors (NFAs). rsc.orgossila.com In a typical bulk-heterojunction (BHJ) solar cell, an NDI-based acceptor is blended with a polymer donor material. The NDI's role is to accept the electron from the photo-excited donor, facilitating charge separation, and then transport the electron to the cathode. The tunability of NDI's optical and electronic properties allows for optimization of light absorption and energy level alignment with various donor polymers, which is crucial for maximizing device efficiency. ossila.comresearchgate.net

All-polymer solar cells using an NDI-selenophene copolymer as the acceptor have achieved power conversion efficiencies (PCEs) of 3.3%. nih.gov More recent advancements have pushed efficiencies even higher. NDI-based small molecule acceptors have also shown promise; devices using an NDI dimer linked by a thienyl-vinylene-thienyl (TVT) group reached a PCE of 3.01%. acs.org By employing an NDI-based molecule as a cathode interlayer (CIL) rather than the active acceptor, researchers have dramatically improved device performance. A blade-coated NDI-N CIL in a large-area (1 cm²) organic solar cell enabled an outstanding PCE of 13.2%, and a similar material, NDI-PhC4, used as a CIL, pushed the efficiency to a remarkable 20.2%. nsf.govsciengine.com

NDI-based Material/RoleDonor MaterialPCE (%)Jsc (mA/cm²)Voc (V)FF (%)
NDI-PhC4 / CIL-20.2--- sciengine.com
NDI-N / CILPBDB-T-2F:IT-4F13.921.30.8676 nsf.gov
P(NDI2OD-TVT) / Acceptor-4.25--- acs.org
PNDIS-HD / AcceptorPSEHTT3.37.78-- nih.gov
NDICN-TVT / AcceptorDTS-F3.017.100.7556.2 acs.org
Star-shaped NDI-S / AcceptorPBDTTT-EFT2.8--- rsc.org

Furthermore, NDI derivatives themselves can be designed to be part of the emissive system. researchgate.net For example, a this compound diimide core disubstituted with triphenylamine (B166846) has been shown to act as a Thermally Activated Delayed Fluorescence (TADF) emitter, a mechanism that allows for harvesting of both singlet and triplet excitons, potentially leading to near 100% internal quantum efficiency in OLEDs. researchgate.net The inherent solubility and processability of many NDI derivatives make them compatible with printing techniques for fabricating large-area and flexible displays. researchgate.netmdpi.com

Organic Electrochemical Transistors (OECTs) are devices that are gated by an electrolyte and are particularly promising for bioelectronic applications due to their ability to operate in aqueous environments. NDIs have been successfully developed as n-type materials for accumulation-mode OECTs. researchgate.netnih.gov In this mode, when a positive gate voltage is applied, cations from the electrolyte diffuse into the NDI-based channel material. To maintain charge neutrality, electrons are injected from the source electrode into the NDI film, increasing its conductivity. nih.gov

The development of NDI-based organic mixed ionic-electronic conductors (OMIECs) is key to this application. nih.gov By attaching linear ethylene (B1197577) glycol side chains to the NDI core, researchers have created small molecules (like gNDI-Br₂) that are permeable to ions from the electrolyte. nih.gov OECTs using gNDI-Br₂ as the channel material have demonstrated excellent performance and stability in water, operating in an n-type accumulation mode. nih.gov This represents a significant step forward, as stable and high-performing n-type OECTs are less common than their p-type counterparts.

Electrochromic Materials from Phthalimide (B116566) Derivatives

This compound phthalimide derivatives are being explored as promising cathodic electrochromic materials, which change their color upon the application of an electrical potential. researchgate.netnih.govmdpi.com The development of stable and efficient cathodic electrochromic materials is a significant area of research because they are generally less stable than their anodic counterparts. researchgate.netnih.govmdpi.com

Research into a series of phthalimide derivatives, where two imide groups are connected by a this compound or 3,3′-dimethylnaphtidin bridge, has provided valuable insights. researchgate.netnih.gov Specifically, four derivatives—1,5-PhDI, 1,4-PhDI, 2,6-PhDI, and 3,3′-PhDI—were synthesized and studied. nih.gov These compounds undergo reversible electrochemical reduction, which is the fundamental process enabling their electrochromic properties. researchgate.netnih.govmdpi.com

The position of the imide bond on the this compound core significantly influences the material's properties. researchgate.netnih.gov While the absorption bands of the reduced forms of most this compound-bridged imide derivatives are in the UV region, the introduction of a 3,3′-dimethylnaphtidine bridge in 3,3′-PhDI causes a notable bathochromic shift (a shift to longer wavelengths) of the absorption band of its reduced form. researchgate.netnih.govmdpi.com This shift is advantageous for creating electrochromic materials that can switch between a colorless state and a colored state. mdpi.com

Furthermore, a pyromellitic diimide derivative capped with two 1-naphthalene substituents was found to be the easiest to reduce among the studied molecules, a desirable characteristic for electrochromic applications. mdpi.com The electrochemical properties of these derivatives, including their HOMO energy levels and energy-band gaps, have been investigated and supported by density functional theory (DFT) calculations. researchgate.net The N-phthalimide derivatives have been observed to emit light in the blue spectral region in various solutions, with quantum yields ranging from 2% to 68%, depending on the substituent, solvent, and concentration. researchgate.net

Table 1: Investigated this compound Phthalimide Derivatives and their Key Properties

CompoundBridge/SubstituentKey FindingReference
1,5-PhDI This compound bridgeUndergoes reversible electrochemical reduction. researchgate.netnih.gov
1,4-PhDI This compound bridgeUndergoes reversible electrochemical reduction. researchgate.netnih.gov
2,6-PhDI This compound bridgeShows a slight bathochromic shift in its absorption band compared to other this compound-bridged isomers. mdpi.com
3,3′-PhDI 3,3′-dimethylnaphtidine bridgeExhibits a noticeable bathochromic shift of the reduced form's absorption band. researchgate.netnih.govmdpi.com
1-PMDI Pyromellitic diimide unit with 1-naphthalene substituentsEasiest to reduce among the investigated molecules. mdpi.com

Supramolecular Assemblies and Functional Structures

This compound diimides (NDIs) are a prominent class of molecules in supramolecular chemistry due to their electronic properties, large electron-deficient aromatic cores, and their propensity to self-assemble into functional structures. rsc.org These assemblies are held together by non-covalent interactions and have applications in areas such as sensors, molecular switching devices, and ion channels. rsc.orgnih.gov

Self-Assembly of this compound-Based Systems

The self-assembly of this compound-based systems, particularly those involving this compound diimides (NDIs), is a powerful strategy for creating a wide variety of ordered nanostructures. researchgate.netrsc.org These processes are driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.netrsc.org

The final morphology of the self-assembled structures can be controlled by the molecular design of the NDI derivatives and the conditions of the self-assembly process, such as the solvent used. researchgate.net For example, rod-shaped NDI derivatives with terminal carboxylic acids have been shown to aggregate in aqueous solution and spontaneously organize into cylindrical microstructures. researchgate.net In this case, hydrogen bonds between the carboxylic acid groups and hydrophobic contacts between the NDI cores are the primary driving forces for assembly. researchgate.net

The introduction of different functional groups to the NDI core allows for the creation of diverse nano-architectures. For instance, an NDI derivative bearing four carbamate (B1207046) groups can self-assemble into nanobelts, nanospheres, nano-corals, microflowers, and nanograss-like morphologies depending on the solvent mixture used. researchgate.net Similarly, an amphiphilic core-substituted NDI derivative has been designed for 2D supramolecular assembly in water, forming ultrathin ribbons and large-area nanosheets. acs.org

Chirality can also play a crucial role in the self-assembly process. Achiral NDIs linked to phenyl moieties via a urea (B33335) subunit can form chiral supramolecular assemblies. researchgate.net Furthermore, the self-assembly of a bile acid bolaamphiphile with an NDI core can lead to the formation of a helical super-structure, with the chirality directed by the multiple chiral centers in the bile acid derivative. nih.gov The influence of chirality on molecule self-assembly and packing structure has been shown to affect the performance of resulting devices like organic field-effect transistors (OFETs). sioc-journal.cn

Host-Guest Complexes for Molecular Switching Devices

This compound diimides (NDIs) are key components in the construction of host-guest complexes that can function as molecular switching devices. rsc.orgnih.gov These devices operate based on the ability to control the position of a macrocyclic host molecule on a linear guest molecule, often an NDI derivative, through external stimuli. rsc.orgnih.gov

One example of such a system involves the use of cucurbituril (B1219460) hosts with this compound derivatives as guests. These complexes can exhibit stimuli-responsive behavior, where the host can be induced to move or "switch" its position on the guest molecule. sci-hub.se Similarly, cyclodextrin-based rotaxanes, where the cyclodextrin (B1172386) acts as the host and a this compound-containing axle acts as the guest, can be designed to respond to stimuli like temperature or light. researchgate.net For instance, an α-cyclodextrin-based rotaxane functionalized with an azobenzene (B91143) unit can act as a reversible gatekeeper in mesoporous silica (B1680970) nanoparticles (MSNPs). researchgate.net Exposure to specific wavelengths of light causes the azobenzene to isomerize, leading to the shuttling of the cyclodextrin and the release of a cargo molecule. researchgate.net

The interaction between the host and guest is often based on non-covalent forces such as hydrogen bonding and π-π stacking. The design of these systems allows for the creation of sophisticated molecular machines that can perform specific functions in response to external signals.

Supramolecular Nanotubes and Receptors

The self-assembly of this compound derivatives can lead to the formation of well-defined supramolecular nanotubes. nih.govresearchgate.netrsc.org The dimensions and properties of these nanotubes can be tuned by the molecular structure of the building blocks. For example, a pyridine-based amphiphile complexed with different regioisomers of dihydroxy this compound can self-assemble in water to form nanotubes with varying inner diameters, ranging from 11 to 46 nm. nih.gov The specific isomer of dihydroxy this compound used influences the intermolecular hydrogen bonding and the packing of the amphiphiles, which in turn determines the nanotube's diameter. nih.gov

The thermodynamics of the self-assembly of covalently linked oligomeric this compound diimides (NDIs) into helical organic nanotubes have been studied in detail. researchgate.netrsc.org These studies show that the self-assembly process often follows an isodesmic polymerization mechanism. researchgate.netrsc.org

This compound-based structures are also utilized in the design of supramolecular receptors capable of molecular recognition. A new class of this compound-phenol hybrid macrocycles, known as calix researchgate.netnaphth researchgate.netarenes, have been synthesized and shown to adopt a 1,2-alternate conformation. nih.gov These macrocycles can complex with alkali metal cations through cation-π interactions with the this compound walls and ion-dipole interactions. nih.gov Another example is "Zorbarene," a this compound ring-based molecular receptor that can form complexes with guest molecules. acs.org

Donor-Acceptor Complexes and π-Stacking Interactions

This compound diimides (NDIs) are excellent electron acceptors and readily form donor-acceptor (D-A) or charge-transfer (CT) complexes with a variety of electron-rich donor molecules. rsc.orgrsc.orgresearchgate.net This interaction is characterized by the formation of a new absorption band at a longer wavelength in the UV-Vis spectrum. researchgate.net For instance, NDIs form emissive ground-state CT complexes with aromatic solvents like benzene (B151609), o-xylene, and mesitylene. rsc.orgrsc.org The formation of these complexes is influenced by the electron-donating capacity of the solvent. rsc.org

The π-stacking interaction is a fundamental organizing force in the assembly of this compound-based systems. benthamopenarchives.comresearchgate.netarxiv.orgmdpi.com In the co-crystal of this compound and octafluorothis compound (B166452), the strongest interaction is the π-π stacking between the parallel this compound and octafluorothis compound molecules. benthamopenarchives.com This interaction is a result of the electrostatic complementarity between the electron-rich this compound and the electron-poor octafluorothis compound. arxiv.org The study of these interactions at various temperatures has shown that the energy of interaction varies little with temperature, indicating a strong and stable stacking arrangement. benthamopenarchives.com

These D-A interactions and π-stacking are crucial in directing the self-assembly of NDIs into larger, organized structures like supramolecular polymers and gels. researchgate.net The combination of these weak interactions often leads to highly organized structures with emergent properties. researchgate.net For example, the co-assembly of dipeptide-chromophore conjugates, one with a pyrene (B120774) donor and the other with an NDI acceptor, leads to the formation of charge-transfer organogels driven by both hydrogen bonding and D-A complexation. researchgate.net

Table 2: Examples of Donor-Acceptor Complexes and π-Stacking with this compound Derivatives

DonorAcceptorType of InteractionObservationReference
Aromatic Solvents (benzene, o-xylene, mesitylene)This compound Diimides (NDIs)Charge-Transfer (CT) ComplexFormation of emissive ground-state CT complexes. rsc.orgrsc.org
Pyrene-dipeptide conjugateNDI-dipeptide conjugateDonor-Acceptor Complex & Hydrogen BondingFormation of charge-transfer organogels. researchgate.net
This compoundOctafluorothis compoundπ-π StackingStrong, parallel stacking in the co-crystal. benthamopenarchives.com
Triarylamine moietiesThis compound bridgeThrough-space Charge TransferObserved in one-electron oxidized forms of this compound-bridged compounds. acs.org

Catenanes and Rotaxanes

This compound diimides (NDIs) are frequently incorporated into mechanically interlocked molecules such as catenanes and rotaxanes. rsc.orgnih.govsioc-journal.cnrsc.orgresearchgate.net These structures consist of interlocked molecular components, where a macrocycle (the wheel) is threaded onto a linear molecule (the axle) in rotaxanes, or two or more macrocycles are interlinked in catenanes. sioc-journal.cn

The synthesis of these complex architectures often relies on template-directed methods, where non-covalent interactions guide the formation of the interlocked structure. sioc-journal.cnrsc.org For example, pillar[n]arenes have been used as macrocyclic hosts (wheels) to synthesize nih.govrotaxanes with NDI-based axles. sioc-journal.cn In these structures, the pillararene rings are held on the axle by bulky stopper groups at each end. sioc-journal.cn These NDI-based rotaxanes can exhibit interesting photophysical properties, such as red fluorescence in the solid state. sioc-journal.cn

Furthermore, NDI-integrated rotaxanes and catenanes have been explored for their anion sensing capabilities. rsc.org The binding of an anion to a receptor site on the interlocked molecule can trigger a change in its optical or electrochemical properties, allowing for the detection of the anion. rsc.org

Sensors and Sensing Applications

This compound derivatives are integral to the development of advanced chemical sensors, largely due to their distinctive photophysical properties that can be modulated upon interaction with specific analytes. These molecules, particularly those functionalized to create fluorescent probes, serve as the basis for highly sensitive and selective detection methods.

This compound-based fluorophores are widely utilized in fluorescent sensors. The fluorescence of the this compound scaffold can be significantly enhanced through the introduction of donor and acceptor groups, often at the 2 and 6 positions, which facilitates an Intramolecular Charge Transfer (ICT) mechanism. This ICT process is sensitive to the local environment, leading to changes in the fluorescence spectrum, quantum yield, and lifetime upon solvent changes or binding to a substrate. This principle is harnessed to design chemosensors for a variety of ions and molecules. For instance, this compound-based fluorescent chemosensors incorporating specific binding sites have been developed for the detection of cations and anions.

A notable class of this compound derivatives used in sensing are This compound diimides (NDIs) . NDIs are chemically robust, planar molecules that can be readily functionalized at both the core and the imide positions. Their excellent optical properties and strong fluorescence make them suitable for various sensing applications. For example, a series of water-soluble NDIs have been synthesized to act as "turn-on" fluorescent pH sensors. These sensors are non-emissive in their free base form due to a twisted intramolecular charge transfer (TICT) state but become strong red emitters upon protonation in acidic environments. This pH-dependent fluorescence has been successfully applied in functional cell imaging, allowing for the selective staining of acidic organelles within cells.

Furthermore, core-substituted NDIs have been engineered as selective sensors for specific anions. A highly fluorescent NDI derivative bearing a bis-sulfonamide group has been shown to be a selective colorimetric sensor for the fluoride (B91410) ion. The interaction with fluoride induces a deprotonation process, resulting in a distinct color change and a highly selective response over other anions.

Other this compound-based probes have been developed for the detection of biologically significant species. For example, this compound dialdehyde (B1249045) compounds, such as This compound-2,3-dicarboxaldehyde (NDA) and its derivatives, have been used to detect glutathione (B108866) (GSH) in living cells. By introducing different functional groups onto the this compound ring, the sensing abilities of these probes can be fine-tuned. For instance, 6-methoxythis compound-2,3-dicarbaldehyde (MNDA) has been utilized for two-photon microscopy imaging of GSH. Similarly, a sensor synthesized from 2-hydroxy naphthaldehyde and diethylenetriamine (B155796) has demonstrated high selectivity for Al³⁺ ions, enabling its use in living cell imaging. Another example is a this compound-salisaldehyde conjugate, NAPSAL , which acts as a "turn-on" fluorescence probe for arsenate, capable of detecting it at nanomolar concentrations.

The versatility of this compound derivatives allows for the creation of a wide range of sensors tailored for specific targets and environments.

Interactive Table: Examples of this compound-Based Sensors

This compound DerivativeTarget AnalyteSensing MechanismApplication
Hydrosoluble this compound Diimides (NDIs)pH (Protons)Turn-on fluorescence upon protonation (TICT)Functional cell imaging of acidic organelles.
Bis-sulfonamide this compound DiimideFluoride ions (F⁻)Colorimetric change via deprotonationSelective anion sensing.
6-methoxythis compound-2,3-dicarbaldehyde (MNDA)Glutathione (GSH)Fluorescence enhancementTwo-photon imaging in live cells.
N-(2-hydroxy-1-naphthalene)-N′-(2-(2-hydroxy-1-naphthalene)amino-ethyl)-ethane-1,2-diamineAluminum ions (Al³⁺)Fluorescence enhancementLive cell imaging.
This compound-salisaldehyde conjugate (NAPSAL)Arsenate (H₂AsO₄⁻)Turn-on fluorescenceDetection in drinking water and living cells.
This compound diimide-based polycaprolactone (B3415563) (NDI-PCL)p-xyleneFluorescence change (vapochromism)Detection of aromatic solvents.

Catalysis Applications

This compound derivatives, particularly this compound diimides (NDIs), have emerged as significant players in the field of catalysis, primarily through their ability to facilitate anion-π interactions. This noncovalent bonding force, once overlooked, is now recognized as a powerful tool for stabilizing anionic transition states in chemical reactions.

The core principle of this catalytic application lies in the electron-deficient (π-acidic) nature of the NDI aromatic surface. This π-acidity is a result of a large positive quadrupole moment, which can be further enhanced by introducing electron-withdrawing substituents to the this compound core. This electron-poor surface creates a favorable environment for interacting with and stabilizing anions or anionic portions of transition states.

Anion-π catalysis is a concept where the stabilization of an anionic transition state is achieved through its interaction with a π-acidic aromatic surface. This is a complementary approach to the well-established cation-π catalysis, where cationic transition states are stabilized by electron-rich aromatic surfaces.

The first explicit demonstration of anion-π catalysis utilized NDI-based catalysts. In these systems, a basic functional group, such as a carboxylate, is covalently attached to the π-acidic NDI surface. This design allows the catalyst to generate an anionic intermediate from a substrate, which is then stabilized on the NDI's surface.

Key findings from research in this area include:

Stabilization of Anionic Transition States : Experiments using the Kemp elimination, a classic reaction for studying catalysts for anionic transition states, have shown that NDI-based catalysts can provide significant transition-state stabilization.

Dependence on π-Acidity : A crucial piece of evidence supporting the role of anion-π interactions is the observation that the catalytic activity increases as the π-acidity of the NDI catalyst increases. This has been demonstrated in multiple reaction types, including enolate, enamine, and iminium ion chemistry. For instance, in enamine additions to nitroolefins, both the reaction rate and the enantioselectivity were found to increase with the π-acidity of the NDI catalyst.

Asymmetric Catalysis : Chiral groups can be installed at the periphery of the NDI scaffold, leading to the development of the first examples of asymmetric anion-π catalysis. These catalysts have been used to control the stereochemical outcome of reactions, including complex cascade processes that form multiple stereocenters.

This compound diimides are particularly well-suited for this role because their intrinsic quadrupole moment is highly positive, and this property can be tuned through synthetic modifications. The stabilization provided by the anion-π interaction is not just electrostatic; ion-induced polarization also plays a significant role. This has opened up new strategies for designing catalysts for a range of chemical transformations that proceed through anionic intermediates.

Photocatalytic Applications

This compound and its derivatives, particularly this compound diimides (NDIs) and naphthalimides, have emerged as significant components in the field of photocatalysis. Their inherent properties, such as high electron affinity, extended π-conjugated systems, and strong visible-light absorption, make them versatile candidates for a range of light-driven chemical transformations. researchgate.netbeilstein-journals.orgrsc.org These compounds are utilized in environmental remediation, energy production, and complex organic synthesis, acting as metal-free heterogeneous photocatalysts, sensitizers for semiconductors, or as part of dual-catalyst systems. researchgate.netidk.org.rscjcatal.com

Environmental Remediation

This compound-based materials are actively researched for the photocatalytic degradation of persistent organic pollutants (POPs), including this compound itself, which is a model polycyclic aromatic hydrocarbon (PAH). idk.org.rszastita-materijala.org The process generally relies on heterogeneous photocatalysis, where a semiconductor material, often titanium dioxide (TiO2) or zinc oxide (ZnO), is irradiated, generating electron-hole pairs. ekb.egnih.gov These charge carriers react with water and oxygen to produce highly reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−), which then break down the pollutants. idk.org.rszastita-materijala.org

Research has shown that modifying catalysts enhances their efficiency. For instance, carbon-doping of ZnO nanocatalysts (C-ZnO) was found to increase the degradation rate of this compound compared to pure ZnO by generating more electron-hole pairs. idk.org.rs Similarly, studies on TiO2 have demonstrated that its photocatalytic activity for this compound degradation can be influenced by factors like catalyst concentration, pH, and temperature, with degradation rates exceeding 90% under optimal conditions. researchgate.net The primary reactive species responsible for the degradation are confirmed to be photogenerated holes, superoxide radicals, and hydroxyl radicals. idk.org.rszastita-materijala.org

The degradation of this compound can also be a pathway to produce other valuable chemicals. For example, the TiO2-photocatalyzed oxygenation of this compound in water can yield (E,Z)-2-formylcinnamaldehyde and 1,4-naphthoquinone. rsc.org In another study, the direct hydroxylation of this compound to α-naphthol was achieved using UV-illuminated TiO2 photocatalysts, with the yield significantly increased by the addition of Fe3+ and H2O2. researchgate.net

Table 1: Research Findings on Photocatalytic Degradation Using this compound-Based Systems

Catalyst System Target Pollutant Key Findings & Efficiency Reference
C-ZnO Nanocatalyst This compound & Anthracene Enhanced photocatalytic activity compared to pure ZnO due to increased generation of electrons and holes. idk.org.rs
Nanoparticles of TiO2 This compound & its derivatives Over 90% degradation achieved in 120 minutes at pH=3 and 45°C under UV light. researchgate.net
Pristine Aeroxide P25 (ATiO2) This compound ~71% fractional conversion of this compound after 240 minutes of irradiation. mdpi.com
0.5 wt% Pt-Hombikat UV100 (HTiO2) This compound Increased this compound conversion to 82% and produced 6 µmol of H2. mdpi.com
ZnO Nanoparticles This compound Over 90% degradation was achieved in 395 minutes in an aqueous ethanolic solution at pH 12. ekb.eg
UV-illuminated TiO2 with Fe3+ + H2O2 This compound Increased the yield of α-naphthol to 22.2% via direct hydroxylation. researchgate.net

Photocatalytic Hydrogen Production

A significant application of this compound derivatives is in the production of hydrogen (H2) from water, a key process for clean energy. Naphthalimide and this compound diimide derivatives are used to sensitize wide-bandgap semiconductors like TiO2, enabling them to absorb visible light and improve photocatalytic efficiency. researchgate.netrsc.org

In one study, a 1,8-naphthalimide (B145957) derivative was used to sensitize a TiO2 photocatalyst. This hybrid system achieved an exceptionally high photocatalytic hydrogen production rate of 10.615 mmol g⁻¹ h⁻¹ under visible light irradiation (λ > 400 nm). The system also demonstrated remarkable stability, maintaining its activity for over 30 hours. researchgate.netrsc.orgdntb.gov.ua The naphthalimide dye enhances performance by reducing the semiconductor's band gap and improving sunlight absorption. researchgate.net

The efficiency of H2 production is also linked to the degradation of the organic substrate. Studies using platinized TiO2 photocatalysts for H2 production from an aqueous this compound solution found that this compound showed a two-fold higher H2 formation amount compared to its degradation intermediates, 1-naphthalenol and 2-naphthalenol. mdpi.com This highlights a direct relationship between the photocatalytic reforming of the organic pollutant and the generation of chemical energy in the form of H2. mdpi.com

Table 2: Research Findings on Photocatalytic Hydrogen Production

Catalyst System Substrate/Medium H2 Evolution Rate / Amount Key Findings Reference
1,8-Naphthalimide derivative-sensitized TiO2 Water 10.615 mmol g⁻¹ h⁻¹ Ultra-efficient H2 production under visible light; stable for over 30 hours. researchgate.netrsc.orgdntb.gov.ua
0.5 wt% Pt-HTiO2 Aqueous this compound (0.156 mM) 6 µmol of H2 after 240 min The optimal platinum loading increased both this compound degradation and H2 production. mdpi.com
Platinized ATiO2 Aqueous this compound (0.156 mM) ~3 µmol of H2 after 240 min H2 evolution was observed, but the rate was lower than with Pt-HTiO2 and less dependent on the Pt ratio. mdpi.com

Role in Organic Synthesis

This compound derivatives, especially this compound diimides (NDIs), are powerful photoredox catalysts for a variety of organic synthesis reactions. beilstein-journals.orgchemrxiv.org Their high electron affinity and tunable redox potentials allow them to facilitate single-electron transfer (SET) processes under visible light, enabling the formation of reactive radical intermediates. researchgate.netbeilstein-journals.org

Key applications include:

C-C and C-H Bond Formation: NDI photocatalysts have been used for C-H substitution reactions in aromatic systems. chemrxiv.orgresearchgate.net These reactions can proceed through a consecutive photoinduced electron transfer (conPET) pathway, where the NDI radical anion is excited by a second photon, making it a super-reducing agent capable of activating even challenging substrates. chemrxiv.orgresearchgate.net

Dearomatization Reactions: An intermolecular hydroalkylative dearomatization of naphthalenes has been achieved using an organic photocatalyst with α-amino acids, yielding multi-substituted 1,2-dihydronaphthalenes. nih.gov This redox-neutral method operates under mild conditions and demonstrates good functional group tolerance. nih.gov

Oxidative Coupling and Other Reactions: this compound-based porous organic salts (POSs) have been synthesized and used as efficient, metal-free heterogeneous photocatalysts for the oxidative coupling of amines using oxygen from the air. rsc.orgrsc.org Phenyl-extended this compound-based covalent triazine frameworks have also shown high stability and efficiency in the selective aerobic oxidation of sulfides. csic.es Furthermore, a dual-catalyst system combining an Acr+-Mes photocatalyst with a cobaloxime catalyst has been used for the dimerization of styrenes to synthesize 1,2-dihydro-1-arylthis compound derivatives, with hydrogen gas as the only byproduct. cjcatal.com

Table 3: Research Findings on this compound Derivatives in Photocatalytic Organic Synthesis

Catalyst System Reaction Type Substrates Key Outcome / Yield Reference
This compound Diimides (NDIs) α-alkylation of aldehydes 1-octanal Catalyzed by visible light (520-640 nm); excited state reduction potential of ~+1.0 V vs SCE. beilstein-journals.org
Organic Photocatalyst Intermolecular hydroalkylative dearomatization Naphthalenes, α-amino acids Good-to-excellent yields of 1,2-dihydronaphthalenes. nih.gov
Acr+-Mes and Cobaloxime Dimerization of styrenes Styrenes Direct construction of 1,2-dihydro-1-arylthis compound derivatives; sole byproduct is H2. cjcatal.com
This compound-based Porous Organic Salt (NA-POS-1) Oxidative coupling of amines Various primary amines Efficient, metal-free, heterogeneous photocatalysis under visible light using O2 from air. rsc.orgrsc.org
Phenyl extended this compound CTFs Aerobic oxidation of sulfides Thioanisole Efficient and stable metal-free heterogeneous photocatalysis under visible-light. csic.es

Q & A

Q. How do researchers control for confounding variables in human studies on this compound exposure?

  • Methodological Answer : Stratified analysis or multivariable regression adjusts for covariates (e.g., smoking status, co-exposure to PAHs). Studies with biomarker-based exposure assessment (e.g., urinary 1-naphthol) reduce misclassification bias .

Q. What protocols ensure reproducibility in measuring this compound’s thermochemical properties?

  • Methodological Answer : Calorimetry experiments follow standardized methods (e.g., ASTM E794 for melting point). Results are cross-validated using reference materials and published in open-access databases like NIST Chemistry WebBook .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.